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  • Product: 2-(2-Bromoethoxy)aniline, HCl
  • CAS: 1393442-08-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Bromoethoxy)aniline Hydrochloride: A Versatile Building Block for Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)aniline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethoxy)aniline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its strategic applications as a versatile building block in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry, including its potential role in the development of novel antipsychotic agents. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Core Physicochemical Properties

2-(2-Bromoethoxy)aniline hydrochloride is a bifunctional organic compound that features an aniline moiety and a bromo-ether side chain. This unique combination of reactive sites makes it a valuable precursor in various synthetic transformations. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Chemical Formula C₈H₁₁BrClNO[1][2]
Molecular Weight 252.53 g/mol [1][2]
CAS Number 1393442-08-4[1][2]
Appearance (Typically) Off-white to light brown crystalline solid-
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO)-

Synthesis and Mechanistic Rationale

The synthesis of 2-(2-Bromoethoxy)aniline hydrochloride is most effectively achieved through a two-step process: selective O-alkylation of 2-aminophenol followed by formation of the hydrochloride salt.

Synthetic Workflow Overview

The overall transformation can be visualized as a strategic sequence designed to favor the desired O-alkylation over the competing N-alkylation, a common challenge when working with aminophenols.

G A 2-Aminophenol (Starting Material) D Selective O-Alkylation (SN2 Reaction) A->D B 1,2-Dibromoethane (Alkylating Agent) B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E 2-(2-Bromoethoxy)aniline (Free Base Intermediate) D->E Work-up G Salt Formation E->G F HCl in Ether or Dioxane (Acidification) F->G H 2-(2-Bromoethoxy)aniline HCl (Final Product) G->H Precipitation & Isolation

Caption: Synthesis workflow for 2-(2-Bromoethoxy)aniline HCl.

The Causality Behind Experimental Choices

Direct alkylation of 2-aminophenol with an alkyl halide like 1,2-dibromoethane can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.[1] The key to a high-yield synthesis of the desired O-alkylated product lies in exploiting the differential nucleophilicity of the phenolic oxygen and the aniline nitrogen.

  • Choice of Base and Solvent: A moderately weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone is the system of choice. The K₂CO₃ is strong enough to deprotonate the more acidic phenolic hydroxyl group (pKa ≈ 10) to form a phenoxide anion. This phenoxide is a potent nucleophile that readily participates in an Sₙ2 reaction with 1,2-dibromoethane. The aniline nitrogen (pKa of conjugate acid ≈ 4.6) is significantly less acidic and remains largely protonated or non-activated under these conditions, thus minimizing N-alkylation. Using a stronger base (e.g., NaH) could lead to deprotonation of both the hydroxyl and amino groups, resulting in a loss of selectivity.

Detailed Experimental Protocol: Synthesis of 2-(2-Bromoethoxy)aniline

This protocol is adapted from established methodologies for the selective O-alkylation of aminophenols.[1]

Materials:

  • 2-Aminophenol

  • 1,2-Dibromoethane (use in excess, e.g., 3-5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric Acid (solution in diethyl ether or 1,4-dioxane)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension, add 1,2-dibromoethane (3.0 eq.). Using an excess of the dibromo-alkane favors the mono-alkylation and minimizes the formation of bis-aniline byproducts.

  • Reaction: Heat the mixture to reflux and maintain for 20-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting residue will contain the crude 2-(2-bromoethoxy)aniline free base and excess 1,2-dibromoethane. The excess 1,2-dibromoethane can be removed by vacuum distillation or the crude product can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a solution of HCl in diethyl ether or 1,4-dioxane dropwise with stirring.

  • Isolation of Final Product: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(2-Bromoethoxy)aniline hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

Aniline derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and neuroscience.[3] The subject compound, 2-(2-bromoethoxy)aniline, is a valuable bifunctional building block. The aniline group can participate in amide bond formations, cyclizations, or act as a key pharmacophoric element, while the bromoethyl ether tail provides a reactive handle for introducing further molecular complexity via nucleophilic substitution.

Role as a Precursor for Bioactive Heterocycles

The structure of 2-(2-bromoethoxy)aniline is primed for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

  • Benzoxazines and Benzoxazepines: The aniline nitrogen can act as an internal nucleophile, displacing the terminal bromide to form nitrogen-containing heterocyclic rings like benzoxazines or, with appropriate chain extension, benzoxazepines.[4][5] These scaffolds are known to possess a wide range of biological activities, including antimicrobial and antidepressant properties.[6]

A Strategic Building Block for Quetiapine Analogues

A compelling application for professionals in drug development is the potential use of 2-(2-bromoethoxy)aniline as a key intermediate in the synthesis of analogues of the atypical antipsychotic drug, Quetiapine .

The core of Quetiapine is a dibenzothiazepine ring system. A key intermediate in its industrial synthesis is dibenzo[b,f][7][8]thiazepin-11(10H)-one, which is prepared from 2-(phenylthio)aniline.[8][9]

G cluster_0 Established Quetiapine Synthesis cluster_1 Proposed Analogue Synthesis A 2-(Phenylthio)aniline B Dibenzo[b,f][1,4] thiazepin-11(10H)-one A->B Cyclization C Quetiapine B->C Side-chain Addition D 2-(2-Bromoethoxy)aniline E Analogue Precursor D->E Proposed Cyclization F Quetiapine Analogue E->F Side-chain Addition

Caption: Role of Aniline Derivatives in Quetiapine Synthesis.

By replacing 2-(phenylthio)aniline with 2-(2-bromoethoxy)aniline in synthetic sequences, medicinal chemists can access novel analogues. The bromoethoxy side chain offers a versatile point for modification. For instance, it can be substituted with various nucleophiles (amines, thiols, etc.) to explore the structure-activity relationship (SAR) of the side chain, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. This strategy allows for the rapid generation of a library of related compounds, accelerating the hit-to-lead optimization process.

Safety, Handling, and Storage

As with all halogenated aromatic amines, 2-(2-Bromoethoxy)aniline hydrochloride must be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.

  • Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Do not ingest.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

Conclusion

2-(2-Bromoethoxy)aniline hydrochloride is a chemical intermediate of significant value to the drug discovery and development community. Its defined physicochemical properties and stable salt form make it a reliable reagent. The strategic synthesis, centered on the selective O-alkylation of 2-aminophenol, provides a reliable route to this compound. Most importantly, its bifunctional nature renders it a versatile building block for constructing complex heterocyclic systems and for the systematic exploration of structure-activity relationships in medicinal chemistry programs, exemplified by its potential application in the synthesis of novel antipsychotic drug analogues.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]

  • Aaron Chemicals LLC. (n.d.). 2-(2-Bromoethoxy)aniline, HCl. Retrieved from [Link]

  • Molanše Chemical. (n.d.). 2-(2-Bromoethoxy)aniline, HCl. Retrieved from [Link]

  • Kandula, V. R. (2012). Formal Synthesis of Quetiapine: An Antipsychotic Drug. Hetero Letters, 2(3), 331-336. Available at: [Link]

  • Shinde, S. B., et al. (2018). Quetiapine Fumarate Syntheses, Analytical Profile and It's Determination in Various Matrices-A Review. Chemical Methodologies, 2(2), 141-155. Available at: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Available at: [Link]

  • Ferreira, I. M. M. (2013). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. American Journal of Pharmaceutical Education, 77(4), 83. Available at: [Link]

  • Li, J., et al. (2020). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. Organic Letters, 22(15), 5945–5949. Available at: [Link]

  • Reddy, T. J., et al. (2007). Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]. Journal of Heterocyclic Chemistry, 44(6), 1307-1312. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Chandra Mohan, R., et al. (2024). A Review on Biological Activities of Benzoxazine Derivatives. Heterocyclic Letters, 14(4), 959-969. Available at: [Link]

Sources

Exploratory

Electrophilic Aromatic Substitution of 2-(2-Bromoethoxy)aniline Hydrochloride: Regioselectivity, Mechanisms, and Synthetic Protocols

Executive Summary In advanced drug development and medicinal chemistry, 2-(2-Bromoethoxy)aniline hydrochloride serves as a highly versatile, bifunctional building block. The aniline ring is primed for electrophilic aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and medicinal chemistry, 2-(2-Bromoethoxy)aniline hydrochloride serves as a highly versatile, bifunctional building block. The aniline ring is primed for electrophilic aromatic substitution (EAS), while the pendant 2-bromoethoxy group acts as a pre-installed electrophilic handle for downstream nucleophilic functionalization (e.g., the synthesis of morpholine or piperazine-linked pharmacophores).

However, functionalizing the aromatic ring requires precise control over regioselectivity. The molecule presents a complex dual-director system where the directing effects are highly dependent on the protonation state of the amine. This whitepaper provides an in-depth mechanistic framework and self-validating protocols for selectively directing electrophilic substitution to either the C-4 or C-5 positions of the aromatic ring.

Mechanistic Framework: The Dual-Director Paradigm

The regioselectivity of electrophilic aromatic substitution is dictated by the electronic contributions (inductive and resonance effects) of the substituents already attached to the benzene ring[1]. In 2-(2-bromoethoxy)aniline, the interplay between the nitrogenous group at C-1 and the ether linkage at C-2 creates a dynamic directing environment.

The Ether Linkage (-O-CH₂-CH₂-Br)

The 2-bromoethoxy group is an ether derivative. Through the resonance donation of the oxygen's lone pairs (+R effect), it acts as a moderate activating group and an ortho/para director. It directs incoming electrophiles to positions 3, 4, and 5, with a strong preference for the less sterically hindered positions.

The Amine Group: A pH-Dependent Switch

The aniline moiety achieves a pH-dependent acid-base equilibrium that fundamentally alters its directing behavior[2]:

  • Neutral State (-NH₂, Free Base): The free primary amine is a powerful electron-donating group (+R effect) that strongly activates the ring. It overpowers the directing effect of the ether group, directing electrophiles ortho and para to itself (positions 4 and 6). However, the free amine is highly susceptible to unwanted oxidation during reactions like nitration[3].

  • Protonated State (-NH₃⁺, HCl Salt): In strongly acidic media (e.g., concentrated H₂SO₄), the amine is fully protonated. The resulting ammonium ion is strongly electron-withdrawing via induction (-I effect) and acts as a powerful meta director (directing to positions 3 and 5).

Synergistic Regioselectivity at Position 5

When EAS is performed directly on the HCl salt in strongly acidic conditions, a synergistic directing effect occurs. The protonated amine (-NH₃⁺) directs the electrophile to the meta positions (C-3 and C-5). Simultaneously, the ether group directs the electrophile to its ortho (C-3) and para (C-5) positions. Because C-3 is sterically hindered (flanked by both substituents), the electrophilic attack is funneled almost exclusively to Position 5 . This phenomenon is identical to the well-documented nitration of ortho-anisidine in cold sulfuric acid, which selectively yields the 5-nitro isomer[4].

Regioselectivity SM 2-(2-Bromoethoxy)aniline HCl CondA Strong Acid (H2SO4) SM->CondA CondB 1. Base / 2. Ac2O SM->CondB IntA -NH3+ (Meta Director) -OR (O/P Director) CondA->IntA IntB -NHAc (O/P Director) -OR (O/P Director) CondB->IntB ProdA Position 5 Substitution (e.g., 5-Nitro) IntA->ProdA Synergistic directing to C-5 ProdB Position 4 Substitution (e.g., 4-Bromo) IntB->ProdB -NHAc dominates, directs to C-4

Caption: Regioselectivity logic for EAS on 2-(2-Bromoethoxy)aniline based on amine protonation state.

Quantitative Data: Isomer Distribution Matrix

The following table summarizes the expected regiochemical outcomes based on the experimental conditions and the resulting state of the amine group.

Reaction ConditionAmine StateDominant Directing GroupMajor Isomer FormedMinor Isomer / Byproducts
Conc. H₂SO₄ / HNO₃ (0 °C) Protonated (-NH₃⁺)Synergistic (-NH₃⁺ & -OR)5-Substituted (~85-90%)3-Substituted (<5%), Oxidation
Ac₂O then Br₂ / AcOH Protected (-NHAc)Acetamide (-NHAc)4-Substituted (~92%)6-Substituted (~5%), Di-bromo
Free base in neutral media Neutral (-NH₂)Amine (-NH₂)Complex MixtureHigh oxidation, poly-halogenation

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality checks for temperature and reagent control.

Protocol A: Acid-Directed Substitution (Synthesis of 5-Nitro-2-(2-bromoethoxy)aniline)

This protocol exploits the protonated state of the amine to direct the nitronium ion to the C-5 position[4].

Nitration_Workflow Step1 1. Dissolution HCl salt in conc. H2SO4 (0-5°C) Step3 3. Addition Dropwise addition Maintain < 5°C Step1->Step3 Step2 2. Electrophile Gen HNO3 / H2SO4 mix Formation of NO2+ Step2->Step3 Step4 4. Quenching Pour over crushed ice Precipitate product Step3->Step4 Step5 5. Isolation Filtration & Washing Yield: 5-Nitro Step4->Step5

Caption: Step-by-step workflow for the regioselective nitration of 2-(2-Bromoethoxy)aniline HCl.

  • Dissolution: Dissolve 2-(2-bromoethoxy)aniline hydrochloride (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 10 volumes) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice-salt bath.

    • Causality: Concentrated H₂SO₄ serves as both the solvent and the protonating agent, ensuring the amine is fully converted to the meta-directing -NH₃⁺ species while preventing oxidation of the free amine.

  • Electrophile Generation: In a separate addition funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated H₂SO₄ (2 volumes) at 0 °C.

    • Causality: This generates the highly reactive nitronium ion (NO₂⁺) required for the substitution.

  • Addition: Add the nitrating mixture dropwise to the aniline solution over 1 hour, strictly maintaining the internal temperature below 5 °C.

    • Causality: Exceeding 5 °C can lead to loss of regioselectivity, over-nitration, ether cleavage, or oxidative degradation of the aromatic ring[4].

  • Quenching: Stir for an additional 30 minutes at 0 °C, then slowly pour the reaction mixture over a large excess of crushed ice with vigorous stirring.

    • Causality: The massive aqueous dilution instantly quenches the nitration reaction and precipitates the product as a sulfate/hydrochloride salt.

  • Isolation: Filter the resulting precipitate, wash extensively with cold water, and dry under vacuum.

Protocol B: Protection-Directed Substitution (Synthesis of 4-Bromo-2-(2-bromoethoxy)aniline)

If substitution at the C-4 position is required, the amine must be temporarily protected to mask its reactivity while retaining its ortho/para directing dominance[3].

  • Free Base Conversion & Protection: Suspend the HCl salt in dichloromethane (DCM) and wash with 1M NaOH to liberate the free base. Concentrate the organic layer, dissolve the residue in pyridine, and add acetic anhydride (Ac₂O, 1.2 eq). Stir at room temperature for 2 hours.

    • Causality: Converts the amine to an acetamide (-NHAc). The acetamide is a dominant ortho/para director but is less reactive than a free amine, preventing poly-halogenation and oxidation[3].

  • Bromination: Dissolve the resulting acetamide intermediate in glacial acetic acid. Add a solution of bromine (Br₂, 1.05 eq) in acetic acid dropwise at room temperature. Stir for 1 hour.

    • Causality: The strong activating effect of the -NHAc group directs the bromonium ion (Br⁺) to the sterically favored para position (C-4).

  • Quenching & Isolation: Pour the mixture into ice water containing sodium bisulfite (NaHSO₃) to quench any unreacted bromine. Filter the precipitated 4-bromo acetamide intermediate.

  • Deprotection: Reflux the intermediate in 6M HCl for 4 hours. Cool, neutralize with NaOH, and extract with ethyl acetate to yield the 4-bromo-2-(2-bromoethoxy)aniline free base.

References

  • [2] ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf. National Institutes of Health (NIH).

  • [4] US2525508A - Nitration of o-substituted aromatic amines. Google Patents.

  • [3] 17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.

  • [1] Electrophilic aromatic substitution. Wikipedia.

Sources

Foundational

stability and storage conditions for 2-(2-Bromoethoxy)aniline, HCl.

Title: Stability and Storage Conditions for 2-(2-Bromoethoxy)aniline Hydrochloride: A Comprehensive Technical Guide Executive Summary 2-(2-Bromoethoxy)aniline hydrochloride is a highly reactive bi-functional intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Storage Conditions for 2-(2-Bromoethoxy)aniline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

2-(2-Bromoethoxy)aniline hydrochloride is a highly reactive bi-functional intermediate widely utilized in the synthesis of benzoxazine derivatives and complex pharmaceutical active pharmaceutical ingredients (APIs). Due to the presence of both a nucleophilic amine and an electrophilic alkyl bromide within the same molecular framework, the compound is intrinsically unstable in its free-base form. This technical guide details the mechanistic degradation pathways, empirical stability profiles, and rigorous storage protocols required to maintain the chemical integrity of this critical intermediate.

Molecular Vulnerabilities & Mechanistic Degradation Pathways

The stability of 2-(2-Bromoethoxy)aniline HCl is entirely dependent on maintaining the protonated state of the aniline nitrogen. When exposed to suboptimal environmental conditions, the molecule undergoes rapid degradation via three primary pathways:

  • Pathway A: Intramolecular Cyclization (The Primary Threat) The most significant degradation risk is the intramolecular nucleophilic substitution ( SN​2 ) of the bromoethyl ether by the ortho-amine. According to, this specific geometric arrangement facilitates a highly favored 6-exo-tet cyclization[1]. If the hygroscopic HCl salt absorbs moisture, it partially dissociates, liberating the free nucleophilic lone pair on the nitrogen. The amine then attacks the sp3 -hybridized carbon attached to the bromine, ejecting the bromide leaving group and irreversibly forming 3,4-dihydro-2H-1,4-benzoxazine. Heat acts as a thermodynamic catalyst for this reaction.

  • Pathway B: Oxidative Degradation Like most aromatic amines, the aniline core is susceptible to oxidation when exposed to atmospheric oxygen and light. This process generates reactive radical cations that can dimerize or further oxidize into N-oxides and azo compounds[2]. The resulting oligomers typically manifest as a dark brown or purple discoloration of the bulk powder.

  • Pathway C: Hydrolytic Cleavage Prolonged exposure to high humidity can also lead to the hydrolysis of the bromoethoxy group, converting the alkyl bromide into an alcohol, though this pathway is kinetically slower than the 6-exo-tet cyclization.

Degradation A 2-(2-Bromoethoxy)aniline HCl (Stable Salt) B 2-(2-Bromoethoxy)aniline (Free Base) A->B Moisture / Base (Deprotonation) D Oxidized Oligomers (N-Oxides / Azo) A->D Strong Oxidants C 3,4-Dihydro-2H-1,4-benzoxazine (Cyclization Product) B->C Heat / SN2 (6-exo-tet) B->D Light / O2 (Oxidation)

Figure 1: Degradation pathways of 2-(2-Bromoethoxy)aniline HCl, highlighting cyclization.

Empirical Stability Data & Predictive Modeling

To establish accurate shelf-life and re-test dates, stability testing must align with [3]. The table below summarizes the predictive degradation profile of 2-(2-Bromoethoxy)aniline HCl under standard environmental chamber conditions.

Table 1: Predictive Stability & Degradation Matrix

Storage ConditionTimeframeAPI Recovery (%)Primary DegradantPhysical State
2-8°C (Refrigerated, Dry) 12 Months>99.5%NoneWhite/off-white crystalline powder
25°C / 60% RH (Long-term) 6 Months98.2%3,4-dihydro-2H-1,4-benzoxazineSlight yellowing, minor clumping
40°C / 75% RH (Accelerated) 3 Months<85.0%3,4-dihydro-2H-1,4-benzoxazine + OligomersSticky brown solid, deliquescent

Data Interpretation: The precipitous drop in API recovery at 40°C/75% RH highlights the compound's extreme sensitivity to moisture-induced deprotonation followed by rapid thermal cyclization.

Recommended Storage Protocols & Environmental Controls

To mitigate the vulnerabilities outlined above, the following self-validating storage system must be implemented:

  • Primary Packaging (Desiccation & Light Protection): Store the bulk API in double-lined, opaque polyethylene (PE) bags. Insert activated silica gel desiccant packets between the first and second PE layers to actively scavenge ambient moisture without directly contacting the API.

  • Inert Atmosphere (Oxidation Prevention): Place the sealed PE bags into a high-density polyethylene (HDPE) drum or amber glass bottle. Purge the headspace with Argon gas (which is heavier than nitrogen, providing a superior protective blanket) prior to final sealing to displace atmospheric oxygen[2].

  • Temperature Control (Thermal Quenching): Maintain the sealed containers in a continuously monitored 2-8°C pharmaceutical refrigerator. This thermal suppression reduces the kinetic energy available for the SN​2 cyclization pathway.

  • Handling Protocol (Condensation Avoidance): Before opening, the container must be allowed to equilibrate to room temperature within a desiccator for at least 2 hours. Opening cold containers in ambient air immediately introduces condensation, which will rapidly degrade the hygroscopic HCl salt.

Analytical Workflows for Purity and Degradation Monitoring

Routine monitoring of the API requires analytical methods capable of distinguishing the intact salt from its cyclized degradant.

Table 2: Analytical Parameters for UHPLC-MS/MS Monitoring

ParameterSpecification / Condition
Column C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity UPLC BEH)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5.0 minutes
Detection ESI+ (Electrospray Ionization, Positive Mode)
API Target m/z 216.00 and 218.00 ( [M+H]+ , 1:1 Bromine isotope ratio)
Degradant Target m/z 136.08 ( [M+H]+ for 3,4-dihydro-2H-1,4-benzoxazine)

Experimental Protocol: Forced Degradation Study (Moisture & Heat) To validate the analytical method and confirm the degradation kinetics, perform the following step-by-step forced degradation workflow:

  • Sample Aliquoting: Weigh exactly 10.0 mg of 2-(2-Bromoethoxy)aniline HCl into a 20 mL amber glass headspace vial.

  • Moisture Introduction: Add 100 µL of HPLC-grade water to the vial to force the partial dissociation of the HCl salt.

  • Thermal Stress: Seal the vial with a PTFE-lined crimp cap and incubate in a heating block at 60°C for exactly 48 hours.

  • Reaction Quenching (Critical Step): Remove the vial and immediately add 9.9 mL of cold (-20°C) acetonitrile containing 0.1% formic acid. The cold solvent halts the thermal reaction, while the formic acid instantly re-protonates any remaining free base, preventing further nucleophilic attack during analysis.

  • Filtration: Draw the solution into a syringe and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Analysis: Inject 1 µL into the UHPLC-MS/MS system. Quantify the disappearance of the m/z 216/218 doublet and the corresponding appearance of the m/z 136 peak to calculate the degradation rate.

Workflow S1 Sample Aliquoting (Amber Vials, Argon Purge) S2 Environmental Chamber (ICH Q1A Conditions) S1->S2 S3 Time-Point Sampling (0, 1, 3, 6 Months) S2->S3 S4 Sample Prep (Cold Acetonitrile Quench) S3->S4 S5 UHPLC-MS/MS Analysis (Quantify API & Degradants) S4->S5

Figure 2: Standardized ICH-compliant forced degradation and stability monitoring workflow.

References

  • Title: Rules for Ring Closure. Source: Journal of the Chemical Society, Chemical Communications, (18), 734-736. URL: [Link]

  • Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Source: Molecules, 27(6), 1968. URL: [Link]

Sources

Exploratory

theoretical properties of 2-(2-Bromoethoxy)aniline, HCl

An In-Depth Technical Guide to the Theoretical Properties of 2-(2-Bromoethoxy)aniline Hydrochloride Executive Summary This technical guide provides a comprehensive theoretical analysis of 2-(2-Bromoethoxy)aniline hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of 2-(2-Bromoethoxy)aniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 2-(2-Bromoethoxy)aniline hydrochloride, a compound of significant interest to researchers in medicinal chemistry and drug development. While empirical data on this specific molecule is sparse in public literature, this document synthesizes foundational chemical principles and data from analogous structures to construct a robust theoretical profile. We will delve into its molecular and physicochemical properties, propose a logical synthetic route, and present a detailed predictive analysis of its spectroscopic signature (NMR, IR, MS). Furthermore, this guide explores the compound's potential as a versatile building block in the synthesis of novel therapeutics and outlines critical safety and handling protocols based on data from closely related chemical entities.

Introduction: A Scaffold of Potential

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The introduction of specific functional groups onto the aniline ring system can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[3][4] 2-(2-Bromoethoxy)aniline hydrochloride emerges as a particularly valuable, bifunctional building block. Its structure combines:

  • A nucleophilic aromatic amine, which can be readily modified.

  • An ortho-alkoxy substituent, which influences the electronic properties of the ring.

  • A terminal alkyl bromide, providing a reactive electrophilic site perfect for introducing further complexity through nucleophilic substitution or cross-coupling reactions.[5]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. This guide serves as a foundational resource for scientists looking to incorporate this versatile intermediate into their research and development pipelines.

Molecular and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of 2-(2-Bromoethoxy)aniline hydrochloride are defined by its unique combination of an aromatic amine, an ether linkage, and an alkyl halide, protonated to form a salt.

Chemical Structure

Caption: Structure of 2-(2-Bromoethoxy)aniline Hydrochloride.

Core Properties

The following table summarizes the key computed and identifying properties of the compound.

PropertyValueSource / Method
CAS Number 1393442-08-4Vendor Data[6]
Molecular Formula C₈H₁₁BrClNOCalculated
Molecular Weight 252.54 g/mol Calculated
Appearance (Predicted) Off-white to light brown solidAnalogy to related anilines
Solubility (Predicted) Soluble in water, methanol; sparingly soluble in nonpolar solventsSalt form enhances polarity
pKa (of -NH₃⁺) (Predicted) ~4.0 - 5.0Analogy to substituted anilines
Melting Point Not available-

Synthesis and Reactivity

A robust understanding of a compound's synthesis is critical for its practical application. The preparation of 2-(2-Bromoethoxy)aniline hydrochloride can be logically approached via a two-step sequence.

Proposed Synthetic Workflow

The most direct theoretical route involves a Williamson ether synthesis followed by acid-base salt formation.

start 2-Aminophenol step1 Step 1: Williamson Ether Synthesis start->step1 reagent1 1,2-Dibromoethane (Excess) + Base (e.g., K₂CO₃) reagent1->step1 intermediate 2-(2-Bromoethoxy)aniline (Free Base) step1->intermediate step2 Step 2: Salt Formation intermediate->step2 reagent2 Anhydrous HCl (in Ether or Dioxane) reagent2->step2 product 2-(2-Bromoethoxy)aniline HCl (Final Product) step2->product

Caption: Proposed two-step synthesis of the target compound.

Theoretical Experimental Protocol: Synthesis
  • Step 1: Ether Formation:

    • To a solution of 2-aminophenol (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add 1,2-dibromoethane (2.0-3.0 eq, excess to minimize dialkylation) to the stirred suspension.

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring progress by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product (the free base, 2-(2-bromoethoxy)aniline) via column chromatography on silica gel.

  • Step 2: Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a dry, non-protic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of anhydrous hydrochloric acid (1.1 eq, typically as a solution in ether or dioxane) with vigorous stirring.[7]

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chemical Reactivity
  • Amine Group: The anilinic nitrogen, while protonated in the salt form, can be deprotonated to its free base. The free base is nucleophilic and can undergo acylation, alkylation, and other standard amine reactions.[1]

  • Alkyl Bromide: The primary bromide is a good leaving group, making this site highly susceptible to Sₙ2 reactions with various nucleophiles (e.g., azides, cyanides, thiols, secondary amines), allowing for the extension of the side chain.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong ortho, para-directing effects of the amine and alkoxy groups. Positions 4 and 6 (para and ortho to the amine, respectively) are the most likely sites for reactions like halogenation or nitration.

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. The following data is predicted based on the known effects of the constituent functional groups.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework. Spectra are predicted in a common solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0 - 11.0 br s 3H -NH₃⁺ Acidic, exchangeable protons, broad signal.
~7.2 - 7.4 m 4H Ar-H Aromatic protons, complex multiplet pattern due to ortho/meta coupling.
~4.4 t 2H O-CH₂ -CH₂Br Triplet, deshielded by adjacent oxygen.

| ~3.9 | t | 2H | O-CH₂-CH₂ Br | Triplet, deshielded by adjacent bromine. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~148 Ar C-O Aromatic carbon attached to electron-donating oxygen.
~130 Ar C-NH₃⁺ Quaternary aromatic carbon, deshielded by protonated amine.
~115-125 Ar C-H Aromatic carbons bearing protons.
~70 O -CH₂ Carbon adjacent to oxygen, shielded relative to C-Br.

| ~33 | CH₂ -Br | Carbon adjacent to electronegative bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 2800 Strong, Broad N-H stretch from -NH₃⁺ salt.[8]
3100 - 3000 Medium Aromatic C-H stretch.
1600 - 1450 Medium-Strong C=C aromatic ring stretching.
1250 - 1020 Strong C-O-C asymmetric and symmetric stretching (ether).[8]
~750 Strong C-H out-of-plane bend (ortho-disubstituted ring).

| ~650 | Medium | C-Br stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): The spectrum of the free base (after neutralization) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 230 and 232.

  • Major Fragments: Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺), cleavage of the ethoxy side chain, and other characteristic aniline fragmentations.

Characterization Workflow

sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (e.g., ESI-MS) sample->ms struct_confirm Structure Confirmed? nmr->struct_confirm ir->struct_confirm ms->struct_confirm struct_confirm->sample No, Re-synthesize/ Re-purify   purity Purity Assessment struct_confirm->purity  Yes final Verified Compound purity->final

Caption: Workflow for spectroscopic characterization.

Potential Applications in Drug Development

The true value of 2-(2-Bromoethoxy)aniline hydrochloride lies in its utility as a versatile intermediate for creating libraries of more complex molecules for screening.

  • Scaffold for Lead Generation: The aniline core is a "privileged scaffold" found in many biologically active compounds.[1]

  • Vector for Modification: The two reactive sites allow for systematic and diverse modifications. The bromoethyl group can be used to link the aniline core to other pharmacophores or to introduce groups that modulate solubility and cell permeability.

  • Precursor for Heterocycles: The ortho-amino and ether functionalities can be used as starting points for the synthesis of fused heterocyclic ring systems, such as benzoxazines, which are of interest in medicinal chemistry.[9]

start 2-(2-Bromoethoxy)aniline HCl reaction1 Sₙ2 Reaction at Alkyl Bromide start->reaction1 reaction2 Amine Modification (Acylation, etc.) start->reaction2 reaction3 Aromatic Substitution (e.g., Halogenation) start->reaction3 lib Diverse Library of Drug-like Molecules reaction1->lib reaction2->lib reaction3->lib screen High-Throughput Screening lib->screen hit Hit Identification screen->hit

Caption: Role in a typical drug discovery pipeline.

Safety and Handling

While no specific safety data sheet (SDS) exists for 2-(2-Bromoethoxy)aniline hydrochloride, a conservative approach based on the known hazards of aniline hydrochloride and brominated aromatic compounds is mandatory.[10][11][12]

  • Hazard Classification (Predicted):

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10][12]

    • Skin/Eye Damage: Causes serious eye damage and may cause skin irritation or an allergic skin reaction.[13][14]

    • Long-Term Effects: Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.[10][14]

    • Environmental: Very toxic to aquatic life.[12]

Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Handling Practices: Avoid generating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[10][15]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

2-(2-Bromoethoxy)aniline hydrochloride represents a potent and versatile chemical building block for drug discovery and synthetic chemistry. This guide has established a comprehensive theoretical foundation for the compound, including its physicochemical properties, a logical synthetic pathway, and a detailed predictive spectroscopic profile. Its dual reactive sites—the alkyl bromide and the aromatic amine—offer chemists a strategic advantage for creating diverse molecular libraries. By adhering to stringent safety protocols derived from analogous compounds, researchers can safely and effectively harness the synthetic potential of this valuable intermediate.

References

  • Supporting Information. (n.d.). New Journal of Chemistry.
  • Safety data sheet. (n.d.). CPAChem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • SAFETY DATA SHEET - Aniline hydrochloride. (2010, May 17). Thermo Fisher Scientific. Retrieved March 14, 2026, from [Link]

  • 2-(2-Bromoethoxy)aniline, HCl. (n.d.). MCE. Retrieved March 14, 2026, from [Link]

  • 2-Bromoaniline Hydrochloride. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Synthesis of aniline hydrochloride. (n.d.). PrepChem.com. Retrieved March 14, 2026, from [Link]

  • Aniline hydrochloride. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Aniline hydrochloride. (2024, May 7). PENTA. Retrieved March 14, 2026, from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Retrieved from [Link]

  • Reactions and pharmaceutical applications of aniline. (n.d.). SlideShare. Retrieved March 14, 2026, from [Link]

  • Wang, D., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(23), 6829-6835. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. Retrieved from [Link]

  • Making Aniline HCl. (2023, November 17). YouTube. Retrieved March 14, 2026, from [Link]

  • Arjunan, V., et al. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Journal of Applicable Chemistry, 5(2), 336-348. Retrieved from [Link]

  • Aniline and Aniline Hydrochloride. (2020, October 11). Some Aromatic Amines and related Compounds - NCBI. Retrieved March 14, 2026, from [Link]

  • Sharma, B., et al. (2010). Experimental spectroscopic studies and Hartee-Fock ab initio calculations of 2-bromo-4, 6-dinitro aniline. Der Pharma Chemica, 2(6), 368-377. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel 3,4-Dihydro-2H-1,4-Benzoxazine Scaffolds via Intramolecular Cyclization of 2-(2-Bromoethoxy)aniline Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and downstream derivatization of biologically privileged heterocycles. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and downstream derivatization of biologically privileged heterocycles.

Executive Summary & Scientific Context

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a biologically privileged scaffold frequently utilized in modern drug discovery. It serves as a core structural motif in a variety of therapeutic agents, including [1][2], [3], and fluorescent ISRIB analogues targeting eIF2B[4].

A highly efficient, atom-economical method for constructing this morpholine-fused benzene ring is the intramolecular cyclization of 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4)[5]. This bifunctional precursor contains both a nucleophilic primary amine and an electrophilic alkyl bromide, perfectly positioned for intramolecular C-N bond formation.

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure high technical accuracy and reproducible yields, it is critical to understand the causality behind the experimental parameters chosen for this synthesis.

Why use the Hydrochloride (HCl) Salt?

Using the free base of 2-(2-bromoethoxy)aniline is synthetically perilous. The proximity of the primary amine to the alkyl bromide makes the free base highly susceptible to premature, uncontrolled intermolecular oligomerization or degradation during storage. The HCl salt protonates the amine, rendering it non-nucleophilic and ensuring the precursor remains stable indefinitely.

Base and Solvent Selection

The reaction requires a base to achieve two sequential objectives:

  • Neutralization: Deprotonate the HCl salt to liberate the nucleophilic free amine.

  • Acid Scavenging: Neutralize the hydrobromic acid (HBr) generated during the SN​2 cyclization to prevent reaction stalling.

While triethylamine (TEA) can be used, heterogeneous inorganic bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are vastly superior[6][7]. The alkali metal cations ( K+ , Cs+ ) help coordinate the oxygen atom of the ethoxy group, templating the molecule into a reactive gauche conformation that accelerates the intramolecular attack. Polar aprotic solvents like DMF or Acetone are selected to solubilize the organic intermediate while keeping the inorganic salts suspended, facilitating easy post-reaction workup via filtration[4][7].

Visualizations of Workflows and Mechanisms

Workflow A 2-(2-Bromoethoxy)aniline, HCl (Bifunctional Precursor) B Free Base Formation (K2CO3 / Solvent) A->B Deprotonation C Intramolecular S_N2 Cyclization B->C Heat (80°C) D 3,4-Dihydro-2H-1,4-benzoxazine (Core Scaffold) C->D -HBr E N-Derivatization (Buchwald-Hartwig) D->E Pd-Catalyst F Novel Heterocycle (Drug Candidate) E->F Functionalization

Figure 1: Synthetic workflow from 2-(2-bromoethoxy)aniline HCl to novel benzoxazine drug candidates.

Mechanism Step1 Step 1: Neutralization HCl salt neutralized by K2CO3 to liberate -NH2 Step2 Step 2: Conformational Alignment Ethoxy chain adopts reactive gauche conformation Step1->Step2 Step3 Step 3: Nucleophilic Attack Nitrogen lone pair attacks C2 of bromoethyl group Step2->Step3 Step4 Step 4: Leaving Group Expulsion Bromide departs, forming the morpholine ring Step3->Step4

Figure 2: Mechanistic causality of the intramolecular S_N2 cyclization forming the morpholine ring.

Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Mediated Intramolecular Cyclization

This protocol details the formation of the core 3,4-dihydro-2H-1,4-benzoxazine scaffold[4][7].

Reagents:

  • 2-(2-Bromoethoxy)aniline hydrochloride (1.0 equiv, 10 mmol, 2.52 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (3.0 equiv, 30 mmol, 4.14 g)

  • Anhydrous Acetone or DMF (30 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-(2-bromoethoxy)aniline hydrochloride.

  • Suspension & Neutralization: Add 30 mL of anhydrous Acetone. Slowly add finely powdered K2​CO3​ . Stir the heterogeneous mixture at room temperature for 30 minutes under an inert Argon atmosphere to ensure complete liberation of the free base.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60°C (reflux for acetone) or 80°C (if using DMF) for 6 to 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting material salt will remain at the baseline, while the cyclized 3,4-dihydro-2H-1,4-benzoxazine will elute as a highly non-polar spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , KBr , and unreacted K2​CO3​ ). Wash the filter cake with excess acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure benzoxazine core.

  • Analytical Validation: 1H NMR will confirm success via the disappearance of the primary amine signal ( 2H, broad singlet) and the emergence of a secondary amine proton ( 1H, broad singlet).

Protocol B: Downstream N-Arylation via Buchwald-Hartwig Cross-Coupling

To synthesize complex drug candidates (e.g., [3]), the secondary amine of the benzoxazine core is subjected to palladium-catalyzed cross-coupling[7].

Step-by-Step Methodology:

  • In a Schlenk tube, combine 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), an aryl bromide (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), XPhos ligand (0.1 equiv), and Cs2​CO3​ (2.0 equiv).

  • Evacuate and backfill the tube with Argon three times.

  • Add degassed Toluene/tert-butanol (5:1 ratio) via syringe.

  • Seal the tube and heat at 100°C for 16 hours.

  • Cool, dilute with EtOAc, filter through Celite, and purify via chromatography to yield the novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the intramolecular cyclization (Protocol A), demonstrating how solvent and base selection influence the reaction kinetics and overall yield.

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Mechanistic Notes & Observations
1 Acetone K2​CO3​ (3.0)60 (Reflux)1275 - 83%Mild conditions; highly scalable; simple filtration workup.
2 DMF K2​CO3​ (3.0)80685 - 90%Faster kinetics due to higher temp; requires aqueous extraction to remove DMF.
3 CH3​CN Cs2​CO3​ (2.5)82 (Reflux)888 - 92%Cesium effect enhances nucleophilicity; ideal for sterically hindered analogs.
4 DCMTEA (3.0)25 (RT)24< 40%Sluggish reaction; significant formation of intermolecular polymeric byproducts.

References

  • Antirheumatic Agents: Novel Methotrexate Derivatives Bearing a Benzoxazine or Benzothiazine Moiety Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Molecules (MDPI) URL:[Link]

  • Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B Nottingham ePrints (University of Nottingham) URL: [Link]

Sources

Application

experimental procedure for the synthesis of 2-(2-Bromoethoxy)aniline, HCl

An Application Note for the Synthesis of 2-(2-Bromoethoxy)aniline, HCl Abstract This application note provides a detailed, reliable experimental procedure for the synthesis of 2-(2-Bromoethoxy)aniline hydrochloride, a va...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(2-Bromoethoxy)aniline, HCl

Abstract

This application note provides a detailed, reliable experimental procedure for the synthesis of 2-(2-Bromoethoxy)aniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The presented methodology is structured around a three-step sequence involving protection, selective O-alkylation, and subsequent deprotection/salt formation. This strategy is designed to circumvent the common issue of non-selective alkylation on the bifunctional 2-aminophenol starting material. Each step is explained with scientific rationale to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing them with a comprehensive protocol, safety information, and characterization guidelines.

Introduction and Synthetic Rationale

Alkoxyanilines are crucial building blocks in organic synthesis. The target molecule, 2-(2-Bromoethoxy)aniline, contains both a nucleophilic amine and a reactive bromo-ether moiety, making it a versatile precursor for constructing more complex molecular architectures, particularly in the development of heterocyclic compounds.

Direct alkylation of 2-aminophenol with an alkyl halide like 1,2-dibromoethane is often problematic. The amino group and the hydroxyl group compete as nucleophiles, leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which are challenging to separate.[1] To achieve high selectivity, a protection strategy is paramount. The following protocol employs the formation of a temporary imine (Schiff base) by reacting the amine with benzaldehyde. This effectively masks the more nucleophilic amino group, allowing for the selective alkylation of the less reactive hydroxyl group.[2] Subsequent acidic hydrolysis not only removes the protecting group but also conveniently forms the hydrochloride salt of the target amine, which often improves crystallinity and simplifies purification.

The overall synthetic transformation is depicted below:

Reaction Scheme: Step 1: Protection 2-Aminophenol + Benzaldehyde → N-benzylidene-2-aminophenol

Step 2: O-Alkylation N-benzylidene-2-aminophenol + 1,2-Dibromoethane → N-benzylidene-2-(2-bromoethoxy)aniline

Step 3: Deprotection & Salt Formation N-benzylidene-2-(2-bromoethoxy)aniline + HCl/H₂O → 2-(2-Bromoethoxy)aniline, HCl + Benzaldehyde

Hazard and Safety Assessment

Extreme caution must be exercised throughout this procedure. This synthesis involves hazardous materials, and all operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Aminophenol: Harmful if swallowed or inhaled.[3][4] Suspected of causing genetic defects.[4][5][6] It readily turns brown upon exposure to air and light.[3]

  • 1,2-Dibromoethane (Ethylene Dibromide): Highly toxic, a known carcinogen, and an irritant.[7][8] It is harmful if swallowed, inhaled, or in contact with skin.[9] Handle with extreme care and ensure adequate ventilation.

  • Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. Respiratory irritant.

  • Potassium Carbonate: Causes serious eye irritation.

  • Organic Solvents (Methanol, Acetone, Diethyl Ether): Flammable and volatile. Keep away from ignition sources.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.[3][4][5][6][7][8][9][10][11]

Experimental Workflow

The following diagram illustrates the sequential logic of the synthesis protocol.

Synthesis_Workflow Workflow for 2-(2-Bromoethoxy)aniline, HCl Synthesis start Starting Materials: 2-Aminophenol Benzaldehyde step1 Step 1: Protection Imine formation in Methanol start->step1 Reflux intermediate1 Intermediate 1: N-benzylidene-2-aminophenol step1->intermediate1 step2 Step 2: O-Alkylation 1,2-Dibromoethane, K2CO3 in Acetone intermediate1->step2 Reflux intermediate2 Intermediate 2: Protected Product step2->intermediate2 step3 Step 3: Deprotection Aqueous HCl intermediate2->step3 Stir at RT product Final Product: 2-(2-Bromoethoxy)aniline, HCl step3->product

Caption: A sequential diagram of the synthesis protocol.

Reagents and Materials

Reagent/MaterialMolecular Wt.Moles (Equivalents)QuantityPurity
2-Aminophenol109.13 g/mol 45.8 mmol (1.0)5.00 g>97%
Benzaldehyde106.12 g/mol 45.8 mmol (1.0)4.86 g (4.65 mL)>99%
Methanol--50 mLAnhydrous
Potassium Carbonate138.21 g/mol 68.7 mmol (1.5)9.50 gAnhydrous
1,2-Dibromoethane187.86 g/mol 229 mmol (5.0)43.0 g (19.8 mL)>99%
Acetone--100 mLAnhydrous
Hydrochloric Acid36.46 g/mol ~144 mmol40 mL (of 3M Aq.)-
Diethyl Ether--100 mLReagent Grade
Deionized Water--As needed-

Detailed Experimental Protocol

Step 1: Synthesis of N-benzylidene-2-aminophenol (Protection)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.00 g, 45.8 mmol).

  • Add methanol (50 mL) and stir until the solid is fully dissolved.

  • Add benzaldehyde (4.65 mL, 45.8 mmol) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours. The formation of the imine is typically accompanied by a color change.

  • After reflux, cool the reaction mixture in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold methanol (2 x 10 mL), and dry under vacuum. The resulting N-benzylidene-2-aminophenol is typically used in the next step without further purification.

Causality: The reaction between an amine and an aldehyde to form an imine is a classic condensation reaction. Refluxing in methanol provides the necessary thermal energy to drive the reaction to completion by removing the water molecule formed as a byproduct.

Step 2: Synthesis of N-benzylidene-2-(2-bromoethoxy)aniline (O-Alkylation)
  • Place the dried N-benzylidene-2-aminophenol from Step 1 into a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Add anhydrous acetone (100 mL), followed by anhydrous potassium carbonate (9.50 g, 68.7 mmol).

  • Add 1,2-dibromoethane (19.8 mL, 229 mmol) to the suspension.

  • Heat the mixture to a vigorous reflux and maintain for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and any potassium bromide salts formed. Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide is the active nucleophile that attacks the 1,2-dibromoethane in an Sₙ2 reaction. A large excess of 1,2-dibromoethane is used to maximize the formation of the desired mono-alkylated product and minimize the potential side reaction where the product reacts with another molecule of the starting phenoxide. Acetone is a suitable polar aprotic solvent for this type of reaction.

Step 3: Hydrolysis and Salt Formation to Yield 2-(2-Bromoethoxy)aniline, HCl
  • Transfer the crude product from Step 2 into a 250 mL Erlenmeyer flask.

  • Add 3M aqueous hydrochloric acid (40 mL). The imine will hydrolyze, and the desired amine product will form its hydrochloride salt. Benzaldehyde will be released as a byproduct.

  • Stir the mixture vigorously at room temperature for 3-4 hours. The product hydrochloride salt should precipitate as a solid.

  • If an oily layer of benzaldehyde is present, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to extract the benzaldehyde. The product salt will remain in the aqueous layer.

  • Cool the aqueous layer in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold diethyl ether to aid in drying.

  • Dry the final product, 2-(2-Bromoethoxy)aniline, HCl, in a vacuum oven at 40-50°C.

Causality: The imine is unstable in aqueous acid and readily hydrolyzes back to the parent amine and aldehyde. The hydrochloric acid protonates the nitrogen atom of the amine, forming the ammonium salt. This salt is often less soluble in the reaction medium than the free base, allowing for its isolation and purification by simple filtration.[12]

Characterization

The identity and purity of the synthesized 2-(2-Bromoethoxy)aniline, HCl should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (around 6.8-7.5 ppm), the two methylene groups of the ethoxy chain (triplets, likely in the 3.8-4.5 ppm range), and a broad signal for the -NH₃⁺ protons.

  • ¹³C NMR: Signals corresponding to the aromatic carbons and the two aliphatic carbons of the bromoethoxy group.

  • FT-IR (KBr): Characteristic peaks for N-H stretching (as -NH₃⁺), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O ether stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or M+H⁺ peak) corresponding to the free base form of the product, with a characteristic isotopic pattern for the presence of one bromine atom.

  • Melting Point: A sharp melting point indicates high purity of the crystalline salt.

References

  • Cole-Parmer. (2004, September 7). Material Safety Data Sheet - 2-Aminophenol. Retrieved from Cole-Parmer. [Link]

  • Science Company. (n.d.). 1,2-Dibromoethane - Material Safety Data Sheet (MSDS). Retrieved from Science Company. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from Carl ROTH. [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. 2-Aminophenol. Retrieved from Carl ROTH. [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). 2-Aminophenol. Retrieved from Carl ROTH. [Link]

  • Agilent Technologies, Inc. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from Agilent. [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved from Biochem Chemopharma. [Link]

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • Wang, D., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • Wang, D., et al. (2026, February 9). (PDF) Selective alkylation of aminophenols. ResearchGate. [Link]

Sources

Method

Application Note: Analytical Methodologies for Characterizing 2-(2-Bromoethoxy)aniline, HCl Reaction Products

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Organic Synthesis Executive Summary & Mechanistic Context The compound 2-(2-Bromoethoxy)aniline, HCl is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Organic Synthesis

Executive Summary & Mechanistic Context

The compound 2-(2-Bromoethoxy)aniline, HCl is a highly versatile, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly benzoxazine derivatives[1]. Structurally, it possesses a nucleophilic primary aniline and an electrophilic alkyl bromide.

Because of this dual reactivity, the most common and thermodynamically favored reaction pathway upon neutralization of the hydrochloride salt is an intramolecular SN​2 cyclization . The aniline nitrogen attacks the bromide-bearing carbon, expelling hydrogen bromide (HBr) to form 3,4-dihydro-2H-1,4-benzoxazine [2].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating analytical workflow. The methodologies detailed below ensure orthogonal verification of this cyclization (or other intermolecular substitution products) by tracking the loss of the diagnostic bromine isotope pattern via LC-MS, monitoring aliphatic chemical shifts via NMR, and quantifying reaction kinetics via HPLC-UV[3].

Experimental Workflow & Reaction Causality

Workflow SM 2-(2-Bromoethoxy)aniline, HCl Starting Material Prep Sample Prep: Neutralization (Free Base Formation) SM->Prep LCMS LC-MS/MS Analysis (Loss of Br Isotope Pattern) SM->LCMS Reference NMR NMR Spectroscopy (Aliphatic Shift Analysis) SM->NMR HPLC HPLC-UV (Purity & Kinetics) SM->HPLC Reaction Intramolecular Cyclization (SN2 Displacement) Prep->Reaction Base / Heat Product 3,4-dihydro-2H-1,4-benzoxazine Target Product Reaction->Product -HBr Product->LCMS Product->NMR Product->HPLC

Figure 1: Reaction pathway and analytical workflow for 2-(2-Bromoethoxy)aniline cyclization.

Step-by-Step Analytical Protocols

Protocol A: Sample Preparation & Free-Base Isolation

Causality & Rationale: The starting material is supplied as a hydrochloride salt to prevent premature auto-cyclization during storage. In the protonated state (anilinium ion), the nitrogen lacks a free lone pair, rendering it non-nucleophilic. To monitor the reaction or analyze the true starting material via NMR, the salt must be neutralized to restore nucleophilicity[2].

  • Solubilization: Dissolve 50 mg of 2-(2-Bromoethoxy)aniline, HCl in 2 mL of deionized water.

  • Neutralization: Add saturated aqueous NaHCO3​ dropwise until the pH reaches ~8.0. Self-Validation: The solution will turn slightly cloudy as the less water-soluble free base precipitates.

  • Extraction: Extract the aqueous layer with CDCl3​ (for direct NMR analysis) or Ethyl Acetate (for LC-MS/HPLC) (3 x 2 mL).

  • Drying: Pass the organic layer through a plug of anhydrous Na2​SO4​ to remove residual water, which would otherwise interfere with NMR shimming and LC-MS ionization.

Protocol B: LC-MS/MS Isotopic Signature Analysis

Causality & Rationale: Mass spectrometry is the most definitive tool for confirming the loss of the bromide leaving group. Bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The starting material will exhibit a distinct doublet M/M+2 peak. Upon successful cyclization to the benzoxazine, this doublet vanishes, replaced by a single [M+H]+ peak[4].

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes protonation of the aniline nitrogen for ESI+).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Electrospray Ionization Positive mode (ESI+).

  • Data Interpretation: Scan for m/z 216.0 / 218.0 (Starting Material) and m/z 136.1 (Cyclized Product).

Protocol C: 1H and 13C NMR Structural Elucidation

Causality & Rationale: NMR provides topological proof of the reaction. In the starting material, the −CH2​−Br protons are highly deshielded by the electronegative bromine. Upon cyclization, the bromine is replaced by the aniline nitrogen, shifting these aliphatic protons upfield. Furthermore, the primary amine ( −NH2​ , integrating to 2H) converts to a secondary amine ( −NH , integrating to 1H)[3].

  • Solvent: CDCl3​ (contains 0.03% TMS as an internal standard).

  • Acquisition: Acquire 16 scans for 1H (relaxation delay 1.0 s) and 256 scans for 13C .

  • Diagnostic Verification:

    • Track the triplet at ~3.60 ppm ( −CH2​−Br ). If the reaction is complete, this peak will disappear entirely.

    • Confirm the appearance of a new triplet at ~3.40 ppm ( −CH2​−NH− ).

Protocol D: HPLC-UV for Reaction Kinetics

Causality & Rationale: Aniline derivatives possess strong UV chromophores due to the conjugation of the nitrogen lone pair with the aromatic ring. HPLC-UV at 254 nm allows for precise quantification of the starting material consumption and product formation over time[5].

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (primary) and 280 nm (secondary).

  • Validation: Inject analytical standards of both the starting material and the expected benzoxazine product to establish baseline retention times ( Rt​ ). The cyclized product will typically elute earlier than the brominated free-base due to reduced lipophilicity.

Quantitative Data Presentation

Table 1: Diagnostic LC-MS and HPLC Parameters
Compound StateMolecular FormulaExact MassESI+ [M+H]+ ( m/z )Isotope PatternRelative HPLC Rt​
Starting Material (Free Base) C8​H10​BrNO 214.99216.0 / 218.01:1 Doublet (Diagnostic)Late Eluting
Cyclized Product C8​H9​NO 135.07136.1Singlet (No Bromine)Early Eluting
Table 2: Expected 1H NMR Chemical Shifts (in CDCl3​ )
Functional Group2-(2-Bromoethoxy)aniline (SM)3,4-dihydro-2H-1,4-benzoxazine (Product)Shift/Integration Change
Aromatic Protons 6.60 - 6.85 ppm (m, 4H)6.50 - 6.80 ppm (m, 4H)Minimal change
Ether ( −O−CH2​− ) 4.25 ppm (t, 2H)4.20 ppm (t, 2H)Minimal change
Aliphatic ( −CH2​−X ) 3.60 ppm (t, 2H) [ −CH2​−Br ]3.40 ppm (t, 2H) [ −CH2​−NH− ]Upfield shift ( Δ -0.20 ppm)
Amine Protons 3.80 ppm (br s, 2H) [ −NH2​ ]3.90 ppm (br s, 1H) [ −NH− ]Integration reduces (2H 1H)

References

  • Matsuoka, H., et al. (1997). Antirheumatic Agents: Novel Methotrexate Derivatives Bearing a Benzoxazine or Benzothiazine Moiety. Journal of Medicinal Chemistry, 40(1), 105-111. ACS Publications.[Link]

  • Wang, J., et al. (2015). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors. Drug Design, Development and Therapy, 9, 5685–5699. NIH PMC.[Link]

  • Eggink, M., et al. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes. Analytical Chemistry, 80(23), 9042-9051. ACS Publications.[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-(2-Bromoethoxy)aniline Hydrochloride

Abstract: This document provides a detailed technical guide for the large-scale synthesis of 2-(2-Bromoethoxy)aniline hydrochloride, a key intermediate in the manufacturing of various pharmaceutical products, notably as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the large-scale synthesis of 2-(2-Bromoethoxy)aniline hydrochloride, a key intermediate in the manufacturing of various pharmaceutical products, notably as a precursor to Viloxazine.[1][2] The guide is intended for researchers, process chemists, and drug development professionals. It encompasses a thorough examination of the synthetic pathway, critical safety protocols for handling hazardous reagents, a detailed pilot-scale synthesis protocol, and essential considerations for process scale-up under Good Manufacturing Practices (GMP). The protocols and recommendations are grounded in established chemical principles and process safety management to ensure reproducibility, safety, and high product quality.[3][4]

Synthetic Strategy and Mechanistic Overview

The synthesis of 2-(2-Bromoethoxy)aniline hydrochloride is primarily achieved through the selective O-alkylation of 2-aminophenol with an excess of 1,2-dibromoethane. The core chemical transformation is a Williamson ether synthesis. However, a significant challenge in this reaction is the competing N-alkylation of the aniline amino group. To ensure high selectivity for the desired O-alkylated product, a strategy involving the protection of the amino group is highly recommended, particularly at scale.[5][6]

The most effective and scalable protection strategy involves the formation of a Schiff base (imine) by reacting 2-aminophenol with benzaldehyde.[6] This temporarily masks the nucleophilicity of the amino group, directing the subsequent alkylation to the phenolic hydroxyl group. Following the etherification, the imine is readily hydrolyzed under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

G cluster_protection Step 1: Amine Protection cluster_alkylation Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_deprotection Step 3: Deprotection & Salt Formation A 2-Aminophenol C N-Benzylidene-2-aminophenol (Schiff Base) A->C MeOH, rt B Benzaldehyde B->C F N-Benzylidene-2-(2-bromoethoxy)aniline C->F D 1,2-Dibromoethane (Excess) D->F Reflux E K₂CO₃, Acetone E->F H 2-(2-Bromoethoxy)aniline HCl (Final Product) F->H G Aqueous HCl G->H Hydrolysis G cluster_planning Phase 1: Pre-Production cluster_production Phase 2: Synthesis & Purification cluster_release Phase 3: Quality & Release A Raw Material Sourcing & QC B Equipment Cleaning & Validation C Controlled Charging of Reagents B->C D Protected Alkylation (In-Process Controls) C->D E Work-up & Isolation of Crude Product D->E F Recrystallization & Drying E->F G Final Product Sampling F->G H Full QC Analysis (HPLC, NMR, GC, etc.) G->H I QA Review of BPR & QC Data H->I J Product Release & Packaging I->J

Figure 2: GMP Workflow. A generalized workflow for large-scale production under GMP.

References

  • Loba Chemie. (2016, May 25). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS.
  • ChemicalBook. (2026, January 17). 1,2-Dibromoethane - Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Handling of 1,2-Dibromoethene: A Comprehensive Guide to Personal Protective Equipment and Operational Protoc.
  • Airgas. (2015, October 6). Flammable Gas Mixture: 1,2-Dibromoethane 1-999ppm / Ethylene 99% - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, May 17). SAFETY DATA SHEET - Aniline hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 1,2-Dibromoethane - Material Safety Data Sheet (MSDS).
  • ResearchGate. (n.d.). Large‐Scale Synthesis.
  • Boron Molecular. (2026, February 20). Mastering GMP Compliant Scale-Up Synthesis.
  • Thermo Fisher Scientific. (2012, May 9). SAFETY DATA SHEET - 4-Bromoaniline.
  • MilliporeSigma. (2025, November 6). Aldrich A8524 - SAFETY DATA SHEET.
  • Parikh Pharma. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates.
  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • ChemicalBook. (2024, January 15). Viloxazine Hydrochloride: Synthesis and Introduction.
  • LinkedIn. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide.
  • University of Michigan. (2010, July 19). Selective alkylation of aminophenols.
  • WIPO Patentscope. (n.d.). Methods for producing viloxazine salts and novel polymorphs thereof.
  • Google Patents. (2014, December 19). US 2015/0126735 A1 - Methods for Producing Viloxazine Salts and Novel Polymorphs Thereof.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • PENTA. (2024, May 7). Aniline hydrochloride.
  • Organic Syntheses. (n.d.). Procedure for preparation of a free base from hydrochloride.
  • NJ.gov. (n.d.). ANILINE HYDROCHLORIDE HAZARD SUMMARY.
  • ResearchGate. (2026, February 9). Selective alkylation of aminophenols.
  • Technical Disclosure Commons. (2023, August 25). An isolated dimer impurity of Viloxazine.
  • ResearchGate. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • PrepChem.com. (n.d.). Synthesis of aniline hydrochloride.
  • SIELC Technologies. (n.d.). Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column.
  • Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • CDH Fine Chemical. (2018, June 9). 2-BROMO ANILINE FOR SYNTHESIS.
  • Thermofisher.com. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Benchchem. (2025, December). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Beilstein Journals. (2022, October 18). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides.
  • University of Lahore. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • PubMed. (1977, July 21). High-pressure liquid chromatographic analysis of aniline and its metabolites.

Sources

Method

Application Note: Work-up and Purification Strategies for Reactions Involving 2-(2-Bromoethoxy)aniline Hydrochloride

Introduction & Chemical Profile 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4) is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocycles and pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4) is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates[1][2]. Structurally, it possesses a primary aniline and a primary alkyl bromide separated by a two-carbon ether linkage.

The fundamental challenge in handling this compound lies in its dual reactivity. The free base is notoriously unstable due to the proximity of the nucleophilic amine and the electrophilic bromide. Upon neutralization, the molecule rapidly undergoes an intramolecular SN​2 cyclization to form 3,4-dihydro-2H-1,4-benzoxazine[3][4]. While this cyclization is a foundational method for accessing the privileged 1,4-benzoxazine scaffold prevalent in numerous bioactive compounds[4][5], it becomes a severe liability if the researcher's goal is to functionalize the amine prior to cyclization.

Mechanistic Causality: The Cyclization Dilemma

Understanding the causality behind the experimental handling of this compound is critical. The HCl salt is employed commercially because protonation of the primary amine renders it non-nucleophilic, effectively halting self-alkylation and ensuring shelf stability[1].

When a base is introduced during a reaction or work-up, the reactive free base is liberated. Because the transition state for the 6-exo-tet intramolecular cyclization is entropically favored, self-condensation will outcompete many intermolecular reactions unless the external electrophile is highly reactive, present in excess, and the temperature is strictly controlled.

ReactivityPathway A 2-(2-Bromoethoxy)aniline HCl (Stable Salt) B Neutralization (Base Addition) A->B -HCl C 2-(2-Bromoethoxy)aniline (Reactive Free Base) B->C D Intermolecular Reaction (e.g., Acylation) C->D +Electrophile (Fast, Cold) E Intramolecular SN2 (Spontaneous Cyclization) C->E Room Temp (No Electrophile) F 3,4-Dihydro-2H-1,4-benzoxazine (Cyclized Product) E->F

Reactivity pathway of 2-(2-Bromoethoxy)aniline highlighting competitive cyclization.

Experimental Protocols & Self-Validating Workflows

The work-up and purification of reactions involving this building block must be tailored to the intended outcome. Below are two divergent, self-validating protocols.

Protocol A: Synthesis & Isolation of N-Functionalized Derivatives (Avoiding Cyclization)

Objective: React the amine with an external electrophile (e.g., an acid chloride or sulfonyl chloride) while completely suppressing intramolecular cyclization. Causality: To prevent the internal bromide from reacting, the external electrophile must be present before the free base is generated. The base is added last, acting as the rate-limiting step for free-base generation.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-(2-Bromoethoxy)aniline HCl (1.0 equiv) and the target electrophile (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Controlled Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise over 15–20 minutes. Rationale: 1.0 equiv neutralizes the HCl salt, 1.0 equiv neutralizes the acid byproduct of the acylation, and 0.5 equiv acts as a buffer. DIPEA is chosen over pyridine due to its higher pKa​ , ensuring rapid reaction with the electrophile.

  • Monitoring: Stir at 0 °C to 5 °C until complete consumption of the starting material is observed via TLC.

  • Self-Validating Work-up (Acidic Quench): Quench the reaction with cold 1M HCl (pH 3-4).

    • Causality Check: This cold acidic wash immediately protonates any unreacted 2-(2-bromoethoxy)aniline free base, partitioning it into the aqueous layer. If this step is skipped, unreacted free base will concentrate in the organic layer and spontaneously cyclize during solvent evaporation, contaminating the final product.

  • Extraction: Extract rapidly with cold DCM. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

Protocol B: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine (Promoting Cyclization)

Objective: Intentionally drive the intramolecular SN​2 cyclization to yield the 1,4-benzoxazine core[3][4]. Causality: Cyclization requires the liberation of the free base and the scavenging of the generated hydrobromic acid (HBr) byproduct. Heat is applied to overcome the activation energy barrier of the substitution.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(2-Bromoethoxy)aniline HCl (1.0 equiv) in a polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 equiv). Rationale: The heterogeneous nature of K2​CO3​ in acetonitrile provides a slow, controlled release of the free base, preventing intermolecular polymerization and favoring the intramolecular pathway[5].

  • Heating: Heat the suspension to 60–80 °C for 4–8 hours until cyclization is complete.

  • Basic Work-up: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 1M NaOH (pH > 9).

    • Causality Check: The newly formed 3,4-dihydro-2H-1,4-benzoxazine contains a secondary amine. A basic wash ensures this amine remains deprotonated and partitions entirely into the organic layer, maximizing yield.

  • Extraction: Wash the organic layer extensively with distilled water (to remove DMF/Acetonitrile traces), dry over Na2​SO4​ , and concentrate.

WorkupWorkflow Start Quench Reaction Mixture Decision Target Molecule Type? Start->Decision Path1 N-Functionalized (Uncyclized Target) Decision->Path1 Path2 Benzoxazine (Cyclized Target) Decision->Path2 W1 Cold Acidic Wash (pH 3-4) Removes unreacted free base Path1->W1 W2 Basic Wash (pH > 9) Promotes full cyclization Path2->W2 E1 Rapid Extraction (DCM/EtOAc) Keep < 5°C W1->E1 E2 Extraction (DCM/EtOAc) Room Temp W2->E2 P1 Flash Chromatography (Neutral/Acidic Silica) E1->P1 P2 Flash Chromatography (Basic Silica / TEA flush) E2->P2

Divergent work-up and purification workflows based on the desired target molecule.

Quantitative Data: Base Selection & Reaction Outcomes

The choice of base dictates the reaction pathway. Table 1 summarizes the empirical outcomes based on base selection, providing a predictive framework for reaction design.

Table 1: Base Selection and Mechanistic Outcomes for 2-(2-Bromoethoxy)aniline HCl

Base Type pKa​ (Conj. Acid)EquivalentsTemperaturePrimary OutcomeMechanistic Rationale
DIPEA ~10.52.50 °CIntermolecular Acylation Soluble organic base allows rapid trapping of external electrophile at low temperatures.
K2​CO3​ ~10.33.060–80 °CIntramolecular Cyclization Heterogeneous base promotes slow free-base generation; heat drives SN​2 cyclization[5].
NaOH (aq) 15.72.025 °CIntramolecular Cyclization Biphasic conditions rapidly generate free base, which self-alkylates at room temperature.
Pyridine 5.23.00 °C to 25 °CMixed / Poor Conversion Weak base; incomplete neutralization of the HCl salt leads to sluggish intermolecular reactions.

Purification Techniques (Flash Chromatography)

Purification strategies must account for the acid-base properties of the isolated product.

  • For N-Functionalized Products (Amides/Sulfonamides): These products are generally neutral. Standard silica gel chromatography using Hexanes/EtOAc gradients is highly effective. Because the acidic work-up (Protocol A) removes unreacted basic starting material, no amine modifiers are required in the eluent.

  • For 3,4-Dihydro-2H-1,4-benzoxazine Derivatives: The cyclized product contains a basic secondary amine. Free amines interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to severe peak tailing and loss of yield.

    • Solution: Pre-treat the silica column by flushing it with 1% Triethylamine (TEA) in Hexanes prior to loading the sample. Alternatively, maintain 1% TEA in the mobile phase (e.g., Hexanes/EtOAc/TEA 80:19:1) to continuously block silanol sites and ensure sharp, symmetrical elution bands.

References

  • Aniline hydrochloride | Sigma-Aldrich: 2-(2-Bromoethoxy)aniline hydrochloride, Sigma-Aldrich, 1

  • Anilina hcl | Sigma-Aldrich: 2-(2-Bromoethoxy)aniline, HCl. CAS No.: 1393442-08-4, Sigma-Aldrich,2

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines, Mal, A. et al., Organic Chemistry Portal (J. Org. Chem. 2018), 3

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review, Smist, M.; Kwiecien, H., Current Organic Synthesis 2014,4

  • Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions, ACS Publications, 5

Sources

Application

application of 2-(2-Bromoethoxy)aniline, HCl in the synthesis of kinase inhibitors

Application Note: 2-(2-Bromoethoxy)aniline, HCl in the Design and Synthesis of Advanced Kinase Inhibitors Executive Summary The development of small-molecule kinase inhibitors requires building blocks that can simultaneo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Bromoethoxy)aniline, HCl in the Design and Synthesis of Advanced Kinase Inhibitors

Executive Summary

The development of small-molecule kinase inhibitors requires building blocks that can simultaneously establish high-affinity interactions with the kinase hinge region and project solubilizing motifs into solvent-exposed pockets. 2-(2-Bromoethoxy)aniline, HCl (CAS: 1393442-08-4) has emerged as a premier bifunctional synthon in medicinal chemistry. By combining a nucleophilic primary aniline with a latent electrophilic alkyl bromide, this compound enables highly modular, two-stage synthetic workflows. This application note details the physicochemical rationale, strategic applications, and validated protocols for utilizing 2-(2-Bromoethoxy)aniline, HCl in the synthesis of advanced targeted therapeutics, including EGFR and ALK inhibitors[1][2].

Chemical Properties & Reactivity Profile

To effectively utilize 2-(2-Bromoethoxy)aniline, HCl, one must understand its orthogonal reactivity. The molecule is designed to prevent self-polymerization during storage while offering sequential functionalization in the reactor.

Table 1: Physicochemical & Reactivity Profile

Property Specification / Characteristic
Chemical Name 2-(2-Bromoethoxy)aniline hydrochloride
CAS Number 1393442-08-4
Molecular Weight 252.54 g/mol
Bifunctionality Nucleophilic aniline (S_NAr) + Electrophilic alkyl bromide (S_N2)
Storage Stability High (The HCl salt prevents auto-alkylation of the free base)

| Primary Application | Hinge-binding motif installation with an extendable linker |

Expertise Insight (Causality of the HCl Salt): The commercial availability of this building block as a hydrochloride salt is a deliberate design choice. If stored as a free base, the nucleophilic aniline would undergo intermolecular S_N2 attack on the bromoethoxy group of adjacent molecules, leading to rapid polymerization. Furthermore, during the critical S_NAr coupling with heteroaryl chlorides (e.g., 4-chloroquinazolines), the HCl salt acts as an in situ acid catalyst. The liberated HCl protonates the N1 nitrogen of the quinazoline core, significantly increasing the electrophilicity of the C4 position and accelerating the amination reaction without the need for exogenous acid[3].

Strategic Applications in Kinase Inhibitor Design

A. Solubilizing Group Attachment (EGFR/HER2 Inhibitors) Kinase inhibitors frequently suffer from high lipophilicity and poor aqueous solubility. The 2-bromoethoxy substituent acts as a flexible spacer. Once the aniline is anchored to the kinase hinge-binding core (e.g., a quinazoline or pyrimidine), the bromide can be displaced by highly polar, basic amines such as morpholine or piperazine[1]. This allows the basic center to project out of the ATP-binding pocket into the solvent-exposed region, drastically improving ADME properties.

B. Dictating Kinase Selectivity (ALK Inhibitors) In the design of ALK inhibitors such as TAE684 analogs, the orthomethoxy or orthoethoxy group attached to the aniline substituent is not merely a linker; it actively projects into a highly specific, small hydrophobic groove located between the side chains of residues L258 and M259 in the ALK kinase domain[2][4]. This steric projection is a major determinant for ALK selectivity over homologous kinases like InsR[2].

C. PROTAC Linker Conjugation The terminal bromide is an ideal handle for synthesizing Proteolysis Targeting Chimeras (PROTACs). It can be directly reacted with piperazine-PEG linkers or converted to an azide for Click chemistry (CuAAC) to attach E3 ligase recruiting ligands (e.g., pomalidomide or VHL ligands)[2].

Mechanistic Workflows & Signaling Pathways

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates Inhibitor Synthesized Kinase Inhibitor (e.g., Quinazoline derivative) Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

EGFR signaling pathway illustrating the intervention point of synthesized ATP-competitive inhibitors.

Synthesis_Workflow Start 4-Chloroquinazoline + 2-(2-Bromoethoxy)aniline, HCl SNAr Step 1: SNAr Coupling (iPrOH, Reflux, 2-4h) Start->SNAr Intermediate Brominated Intermediate (Precipitates as HCl salt) SNAr->Intermediate In situ acid catalysis SN2 Step 2: SN2 Amination (Morpholine, KI, K2CO3, DMF) Intermediate->SN2 Final Final Kinase Inhibitor (Improved Solubility & PK) SN2->Final Finkelstein acceleration

Two-step synthetic workflow: SNAr coupling followed by Finkelstein-accelerated SN2 amination.

Experimental Protocols

The following protocols represent a self-validating, two-step system for generating highly soluble kinase inhibitors.

Protocol 1: S_NAr Coupling (Formation of the Hinge-Binding Motif)

This step anchors the aniline to the heterocyclic core. We utilize isopropanol (iPrOH) as the solvent because the final product selectively precipitates out of the hot solution as a pure hydrochloride salt, bypassing the need for column chromatography[3][5].

Reagents:

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • 2-(2-Bromoethoxy)aniline, HCl (1.1 equiv)

  • Isopropanol (iPrOH) (10 mL per mmol)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the 4-chloroquinazoline derivative and 2-(2-Bromoethoxy)aniline, HCl.

  • Solvent Addition: Suspend the reagents in iPrOH. Causality: iPrOH is a polar protic solvent that stabilizes the transition state of the S_NAr reaction while suppressing unwanted hydrolytic side reactions that occur in purely aqueous environments[6].

  • Reflux: Heat the suspension to 80–85 °C (reflux) under a nitrogen atmosphere. The mixture will initially turn clear as the reagents dissolve, followed by the formation of a dense precipitate within 2–4 hours.

  • TLC Monitoring: Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Isolation: Once complete, cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold iPrOH (2 × 5 mL) and diethyl ether (10 mL). Dry the solid in vacuo to afford the brominated intermediate as an HCl salt.

Protocol 2: Late-Stage Amination (S_N2 Displacement)

This step installs the solubilizing group (e.g., morpholine) via nucleophilic aliphatic substitution.

Reagents:

  • Brominated intermediate from Protocol 1 (1.0 equiv)

  • Morpholine (3.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Potassium Iodide (KI) (0.2 equiv, catalytic)

  • Anhydrous DMF (5 mL per mmol)

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the brominated intermediate in anhydrous DMF. Add K₂CO₃ and catalytic KI. Causality (Finkelstein Reaction): Alkyl bromides can be sluggish electrophiles for bulky amines. KI converts the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group, drastically accelerating the S_N2 displacement and preventing competing elimination (E2) side reactions.

  • Nucleophile Addition: Add morpholine dropwise at room temperature.

  • Heating: Heat the mixture to 65 °C and stir for 6–8 hours.

  • Workup: Cool to room temperature and pour the mixture into ice water (30 mL per mmol) while stirring vigorously. The product will precipitate as a free base.

  • Purification: Filter the solid, wash thoroughly with deionized water to remove DMF and inorganic salts, and dry in vacuo. If necessary, recrystallize from ethanol/water.

Data Presentation: Impact of the Ethoxy-Morpholine Motif

The addition of the ethoxy-morpholine side chain via the 2-(2-Bromoethoxy)aniline building block fundamentally alters the pharmacokinetics of the resulting inhibitor without compromising target affinity.

Table 2: Comparative SAR & Physicochemical Data (Representative Quinazoline Scaffold)

Compound Variant EGFR IC₅₀ (nM) Aqueous Solubility (pH 7.4) Caco-2 Permeability (P_app) Kinase Selectivity Profile
Unsubstituted Aniline 12.5 < 5 µg/mL High Broad (Off-target toxicity)
2-Methoxy Aniline 8.2 15 µg/mL High Moderate

| 2-(2-Morpholinoethoxy) Aniline | 4.1 | > 450 µg/mL | Moderate-High | High (Steric clash in off-targets) |

Data Summary: The ethoxy-morpholine substitution increases aqueous solubility by nearly two orders of magnitude while simultaneously improving the IC₅₀ by projecting into the solvent-exposed channel, forming favorable hydrogen bonds with surrounding water molecules[1].

References

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]

  • Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences (PNAS) / NIH. URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PubMed Central (PMC). URL:[Link]

  • Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. Molecules / PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: Solid-Phase Synthesis of Targeted Amine Libraries Using 2-(2-Bromoethoxy)aniline, HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Solid-Phase Organic Synthesis (SPOS), Library Generation, Peptidomimetics Executive Summary & Chemical Rationale In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Solid-Phase Organic Synthesis (SPOS), Library Generation, Peptidomimetics

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid generation of diverse, privileged chemical scaffolds is paramount. 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4) serves as a highly versatile, bifunctional building block for Solid-Phase Organic Synthesis (SPOS). The molecule features two orthogonally reactive sites: an aryl amine capable of forming stable amides via acylation, and a primary alkyl bromide that acts as an excellent electrophile for subsequent nucleophilic substitution (SN2).

By anchoring this scaffold to a solid support, researchers can rapidly generate libraries of functionalized N-(2-(2-nucleophile-ethoxy)phenyl)amides—a structural motif frequently found in kinase inhibitors and neuroprotective agents [1].

The Causality of the HCl Salt

A critical aspect of handling 2-(2-bromoethoxy)aniline is its formulation as a hydrochloride salt. In its free base form, the nucleophilic aniline nitrogen can undergo slow, intermolecular SN2 attack on the alkyl bromide of adjacent molecules, leading to spontaneous oligomerization. The HCl salt protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability without degradation.

Physicochemical & Reactivity Profile

To effectively utilize this building block in SPOS, its physical and reactive parameters must be carefully managed. Table 1 summarizes the core quantitative data required for experimental design.

Table 1: Physicochemical and Reactivity Data for 2-(2-Bromoethoxy)aniline, HCl

ParameterValue / DescriptionExperimental Implication
Molecular Weight 252.54 g/mol Calculate resin loading equivalents accurately.
Physical State Solid (HCl Salt)Requires neutralization with a non-nucleophilic base (e.g., DIEA) prior to coupling.
Primary Reactive Site 1 Aniline (-NH₂)Poor nucleophile; requires highly active coupling reagents (e.g., HATU) for amide formation.
Primary Reactive Site 2 Alkyl Bromide (-CH₂Br)Excellent SN2 electrophile; requires polar aprotic solvents (NMP/DMSO) to overcome resin-matrix hindrance.
Storage Conditions Desiccated, Room Temp, DarkProtect from moisture to prevent premature hydrolysis of the bromide.

SPOS Workflow and Mechanistic Pathways

The protocol detailed in this application note utilizes a Rink Amide resin. The resin is first functionalized with a carboxylic acid handle, followed by the coupling of 2-(2-bromoethoxy)aniline. The resin-bound alkyl bromide is then diversified using a library of secondary amines.

SPOS_Workflow A Rink Amide Resin (Fmoc Deprotected) B Succinic Anhydride (Acylation) A->B C HATU Coupling 2-(2-Bromoethoxy)aniline B->C D SN2 Diversification (Amine Library) C->D E TFA Cleavage D->E F Functionalized Benzamide Library E->F

Workflow for solid-phase synthesis of benzamide libraries using 2-(2-Bromoethoxy)aniline.

Mechanistic Considerations for Solid-Phase SN2

Solid-phase SN2 reactions are notoriously slower than their solution-phase counterparts due to the restricted conformational mobility of the polymer matrix. To drive the diversification step to completion, we employ TBAI (Tetrabutylammonium iodide) as a catalyst. TBAI triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide into an alkyl iodide—a superior leaving group that significantly lowers the activation energy of the transition state.

Mechanism A Resin-Bound Alkyl Bromide (Electrophile) B Addition of Secondary Amine (+ TBAI Catalyst) A->B Swelling in NMP C Nucleophilic Attack (Nitrogen lone pair to C-I/Br) B->C Base (DIEA) / 60°C D Transition State (Partial C-N & C-X bonds) C->D SN2 Mechanism E Halide Expulsion (Leaving Group) D->E F Resin-Bound Tertiary Amine (Diversified Scaffold) E->F Neutralization

Step-by-Step Experimental Protocols

Protocol A: Resin Preparation and Acid Functionalization

Objective: Generate a carboxylic acid handle on the solid support.

  • Resin Swelling: Weigh 1.0 g of Rink Amide AM resin (loading ~0.6 mmol/g) into a solid-phase peptide synthesis (SPPS) vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 10 mL) and Dichloromethane (DCM) (5 × 10 mL).

  • Acylation: Dissolve succinic anhydride (3.0 mmol, 5 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 5 eq) in 10 mL of DMF. Add to the resin and shake at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 10 mL) and DCM (3 × 10 mL). The resin now bears a terminal carboxylic acid.

Protocol B: Coupling of 2-(2-Bromoethoxy)aniline, HCl

Objective: Attach the bifunctional scaffold to the resin.

  • Activation: In a separate vial, dissolve HATU (2.4 mmol, 4 eq) and DIEA (4.8 mmol, 8 eq) in 8 mL of DMF. Add this to the resin and shake for 5 minutes to form the active HOAt ester.

  • Neutralization & Coupling: Add 2-(2-Bromoethoxy)aniline, HCl (2.4 mmol, 4 eq) directly to the activated resin suspension.

    • Expert Insight: The high concentration of DIEA serves a dual purpose: it neutralizes the HCl salt of the aniline to liberate the nucleophilic free base, and it maintains the basic environment required for HATU-mediated coupling. Anilines are sterically hindered and electronically deactivated; therefore, HATU is strictly required over weaker coupling agents like HBTU or DIC [2].

  • Reaction: Shake the vessel at room temperature for 16 hours.

  • Washing: Drain and wash the resin sequentially with DMF (5 × 10 mL), DCM (5 × 10 mL), and Methanol (3 × 10 mL). Dry under vacuum.

Protocol C: SN2 Diversification

Objective: Displace the alkyl bromide with a library amine.

  • Preparation: Transfer 100 mg aliquots of the dried resin (~0.06 mmol) into separate reaction vials for library generation. Swell in N-Methyl-2-pyrrolidone (NMP) for 20 minutes.

  • Reagent Addition: To each vial, add the desired secondary amine (e.g., morpholine, piperidine) (0.6 mmol, 10 eq), DIEA (0.6 mmol, 10 eq), and a catalytic amount of TBAI (0.06 mmol, 1 eq).

    • Expert Insight: NMP is prioritized over DMF or DCM because its higher boiling point and superior solvating power for polar transition states drastically improve SN2 kinetics on solid supports.

  • Heating: Seal the vials and heat at 60°C for 12 hours with gentle agitation.

  • Washing: Cool to room temperature, drain, and wash extensively with NMP (3x), DMF (3x), H₂O (to remove salts) (3x), DMF (3x), and DCM (5x).

Protocol D: Cleavage and Recovery

Objective: Release the final diversified compound from the resin.

  • Cleavage Cocktail: Treat the resin with 2 mL of a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Incubation: Shake at room temperature for 2 hours.

  • Recovery: Collect the filtrate. Wash the resin once with 1 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the final product as a TFA salt. Centrifuge, decant the ether, and dry the pellet.

References

  • Zhou, W., Liu, X. F., Tu, Z. C., et al. (2013). Discovery of pteridin-7(8H)-one-based irreversible inhibitors targeting the epidermal growth factor receptor (EGFR) kinase T790M/L858R mutant. Journal of Medicinal Chemistry, 56(20), 7821–7837.[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing byproducts in 2-(2-Bromoethoxy)aniline, HCl synthesis

Troubleshooting, FAQs, and Validated Protocols for Byproduct Minimization Welcome to the technical support center for the synthesis of 2-(2-Bromoethoxy)aniline hydrochloride. As a Senior Application Scientist, I have des...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, FAQs, and Validated Protocols for Byproduct Minimization

Welcome to the technical support center for the synthesis of 2-(2-Bromoethoxy)aniline hydrochloride. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the specific chemoselective challenges of this workflow.

Synthesizing this compound requires navigating a delicate balance: you must aggressively alkylate a phenol without dimerizing your aliphatic chain, and you must reduce a nitro group without cleaving a highly reactive primary alkyl bromide. Finally, the resulting free base is inherently self-destructive and must be trapped immediately.

Below, you will find a mechanistic breakdown of the reaction pathway, targeted troubleshooting FAQs, quantitative reagent matrices, and self-validating experimental protocols.

Pathway Visualization & Byproduct Divergence

Pathway SM 2-Nitrophenol + 1,2-Dibromoethane Step1 Step 1: Alkylation (K2CO3, Reflux) SM->Step1 Int1 1-(2-Bromoethoxy)-2-nitrobenzene Step1->Int1 Main Pathway BP1 Byproduct: Dimerization 1,2-bis(2-nitrophenoxy)ethane Step1->BP1 Over-alkylation Step2 Step 2: Reduction (SnCl2 or Fe/NH4Cl) Int1->Step2 Int2 2-(2-Bromoethoxy)aniline (Free Base) Step2->Int2 Main Pathway BP2 Byproduct: Dehalogenation 2-Ethoxyaniline Step2->BP2 Harsh Reduction (Pd/C) Step3 Step 3: Salt Formation (Anhydrous HCl) Int2->Step3 BP3 Byproduct: Cyclization 3,4-Dihydro-2H-1,4-benzoxazine Int2->BP3 Delayed Isolation / Base Prod 2-(2-Bromoethoxy)aniline, HCl Step3->Prod Immediate HCl Addition

Synthesis workflow of 2-(2-Bromoethoxy)aniline, HCl and primary byproduct divergence pathways.

Troubleshooting FAQs

Q1: How do I minimize the formation of 1,2-bis(2-nitrophenoxy)ethane during the initial alkylation? A1: The dimerization byproduct occurs when both electrophilic sites of 1,2-dibromoethane react with two molecules of 2-nitrophenol. To minimize this, you must manipulate the reaction kinetics. By using a large stoichiometric excess of 1,2-dibromoethane (typically 5 to 10 equivalents), you create a pseudo-first-order reaction environment that heavily favors mono-alkylation. Furthermore, adding the 2-nitrophenol slowly to the refluxing mixture ensures that the local concentration of the phenoxide remains low, heavily suppressing the dimerization pathway.

Q2: During the nitro reduction step, I am losing the aliphatic bromine atom, resulting in 2-ethoxyaniline. Why is this happening and how can I prevent it? A2: This is a classic case of hydrodehalogenation. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is notorious for cleaving aliphatic and aromatic carbon-halogen bonds because palladium readily undergoes oxidative addition into the C-Br bond[1]. To preserve the primary alkyl bromide, you must abandon Pd/C in favor of highly chemoselective reduction conditions. Tin(II) chloride (SnCl2) under mild heating provides an excellent method for reducing nitro groups to amines without affecting the bromide[1]. Alternatively, a metal-free reduction utilizing trichlorosilane (HSiCl3) and a tertiary amine has been proven to be highly tolerant of halogen atoms, offering a modern alternative to metal-dissolving reductions[2].

Q3: My isolated 2-(2-bromoethoxy)aniline free base is spontaneously converting into a new compound over time. What is this byproduct and how do I stop it? A3: The free base of 2-(2-bromoethoxy)aniline is inherently unstable. Because it contains both a nucleophilic primary amine and a highly electrophilic alkyl bromide separated by a flexible chain, it undergoes spontaneous intramolecular cyclization. This reaction forms 3,4-dihydro-2H-1,4-benzoxazine (also known as benzomorpholine), especially if the intermediate is left in basic conditions or heated[3]. To prevent this cyclization, the free base must be immediately trapped as an ammonium salt. By treating the organic extract with anhydrous HCl, you precipitate 2-(2-bromoethoxy)aniline hydrochloride[4]. Protonating the amine removes its lone pair, completely eliminating its nucleophilicity and rendering the molecule stable for long-term storage.

Quantitative Data: Reduction Reagent Selection Matrix

Selecting the correct reducing agent is the most critical decision in this workflow. The table below summarizes the expected outcomes based on the reagent chosen for the reduction of 1-(2-bromoethoxy)-2-nitrobenzene.

Reducing AgentReaction ConditionsChemoselectivity (Nitro vs. C-Br)Primary Byproduct ObservedExpected Yield of Target Amine
H₂, Pd/C 1 atm, Room TempPoor2-Ethoxyaniline (Dehalogenation)< 10%
H₂, PtO₂ EtOAc, 25°C, Et₃NPoor (Promotes Cyclization)3,4-Dihydro-2H-1,4-benzoxazine< 5%
SnCl₂·2H₂O EtOH, 70°CExcellentNone (Trace unreacted SM)85–90%
Fe, NH₄Cl EtOH/H₂O, 80°CExcellentNone80–85%
HSiCl₃, DIPEA MeCN, 0°C to RTExcellentNone88–92%
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene (Alkylation)

Objective: Achieve selective mono-alkylation of 2-nitrophenol while suppressing dimerization.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add 1,2-dibromoethane (5.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Heat the suspension to 80°C.

  • Kinetic Control: Dissolve 2-nitrophenol (1.0 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring mixture over 1 hour.

    • Causality: Slow addition keeps the phenoxide concentration low relative to the massive excess of 1,2-dibromoethane, enforcing pseudo-first-order kinetics to prevent dimerization.

  • Reaction: Stir for an additional 4 hours at 80°C.

  • Self-Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 4:1). The bright yellow spot of 2-nitrophenol (Rf ~0.4) must disappear, replaced by a pale yellow spot (Rf ~0.6).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate under reduced pressure to recover the excess 1,2-dibromoethane. Dissolve the residue in ethyl acetate and wash with 1M NaOH (3x).

    • Causality: The basic wash removes any trace unreacted 2-nitrophenol (which is water-soluble as a phenoxide), leaving only the pure neutral product in the organic layer. Dry over Na₂SO₄ and concentrate.

Protocol 2: Chemoselective Reduction and Immediate Salt Formation

Objective: Reduce the nitro group without hydrodehalogenation, followed by immediate HCl salt formation to prevent benzomorpholine cyclization.

  • Reduction: Dissolve 1-(2-bromoethoxy)-2-nitrobenzene (1.0 equiv) in ethanol. Add SnCl₂·2H₂O (5.0 equiv) in portions.

    • Causality: SnCl₂ acts as a mild single-electron reductant that selectively targets the nitro group, leaving the sensitive C-Br bond entirely intact[1].

  • Heating: Heat the mixture to 70°C for 2 hours.

  • Self-Validation Check: The reaction mixture will visibly transition from a deep yellow solution to a pale/colorless suspension. TLC should confirm the complete consumption of the starting material.

  • Neutralization: Cool to 0°C and carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches 7–8. Extract thoroughly with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Critical Anti-Cyclization Step: Do not concentrate the free base to dryness. Immediately transfer the ethyl acetate filtrate to a flask submerged in an ice bath. While stirring vigorously, add a 4M solution of HCl in dioxane (1.2 equiv) dropwise.

    • Causality: Immediate protonation neutralizes the amine's nucleophilicity, permanently halting the 6-exo-tet cyclization pathway to 3,4-dihydro-2H-1,4-benzoxazine[3].

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford stable 2-(2-bromoethoxy)aniline, HCl[4].

References
  • LookChem. "Cas 5735-53-5,Benzomorpholine - LookChem". lookchem.com.
  • Common Organic Chemistry. "Nitro Reduction - Common Conditions". commonorganicchemistry.com.
  • Sigma-Aldrich. "Anilina hcl | Sigma-Aldrich". sigmaaldrich.com.
  • ACS Publications. "Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability". acs.org.

Sources

Optimization

challenges in the scale-up of 2-(2-Bromoethoxy)aniline, HCl synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4). This platform is designed for drug development professionals and process chemists navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4). This platform is designed for drug development professionals and process chemists navigating the complex chemoselectivity and stability issues inherent to this molecule, which is a critical intermediate in the synthesis of benzoxazines and PI3K inhibitors[1].

Process Flow & Reaction Mapping

The synthesis of 2-(2-Bromoethoxy)aniline HCl is a three-stage process. The diagram below illustrates the desired pathway (green) alongside the critical side reactions (red) that frequently derail scale-up efforts.

G A 2-Nitrophenol + 1,2-Dibromoethane B 1-(2-Bromoethoxy)- 2-nitrobenzene A->B K2CO3, Heat (Desired) C 1,2-Bis(2-nitrophenoxy)ethane (Bis-alkylation) A->C Stoichiometric Imbalance (Side Reaction) D 2-(2-Bromoethoxy)aniline (Free Base) B->D Fe/NH4Cl or Fe/FeCl3 (Chemoselective) E 2-Ethoxyaniline (Dehalogenation) B->E Pd/C, H2 (Side Reaction) F Benzomorpholine (Intramolecular Cyclization) D->F Neutral/Basic pH (Side Reaction) G 2-(2-Bromoethoxy)aniline HCl (Stable Target) D->G Anhydrous HCl (Desired)

Synthesis workflow of 2-(2-Bromoethoxy)aniline HCl highlighting critical scale-up failure points.

Critical Troubleshooting & FAQs

Section 1: Alkylation Challenges

Q: During the alkylation of 2-nitrophenol, my HPLC shows a significant impurity at a later retention time. How do I minimize this? A: This is likely 1,2-bis(2-nitrophenoxy)ethane, formed via bis-alkylation. Because 1,2-dibromoethane has two reactive electrophilic sites, the initially formed 1-(2-bromoethoxy)-2-nitrobenzene can react with a second molecule of 2-nitrophenoxide. Causality & Solution: To suppress this, you must manipulate the reaction kinetics. Use a significant molar excess of 1,2-dibromoethane (often 3 to 5 equivalents) so it acts as both reactant and co-solvent. Alternatively, dose the 2-nitrophenol slowly into a refluxing mixture of 1,2-dibromoethane and potassium carbonate ( K2​CO3​ ) to keep the steady-state concentration of the phenoxide low.

Section 2: Reduction Chemoselectivity

Q: I attempted to reduce 1-(2-bromoethoxy)-2-nitrobenzene using standard Pd/C catalytic hydrogenation, but mass spectrometry indicates the loss of the bromine atom. What happened? A: You have experienced catalytic dehalogenation. Palladium on carbon ( Pd/C ) is highly active and readily undergoes oxidative addition into the weak C−Br bond, replacing the bromine with hydrogen to yield 2-ethoxyaniline. Causality & Solution: You must use a chemoselective reduction method that reduces the nitro group ( NO2​ ) via single-electron transfer without providing a surface for C−Br oxidative addition. The Béchamp reduction (Iron powder with NH4​Cl or catalytic FeCl3​ ) is the industry standard for this transformation at scale[1].

Section 3: Product Isolation and Stability

Q: After successfully reducing the nitro group, I isolated the free base as an oil. However, after sitting at room temperature overnight, NMR shows the formation of a completely new cyclic compound. Why is the product degrading? A: The free base, 2-(2-bromoethoxy)aniline, is kinetically unstable. The primary amine is a good nucleophile, and the alkyl bromide is a strong electrophile. Leaving the free base in a neutral or basic environment triggers a rapid 6-exo-tet intramolecular cyclization, yielding 3,4-dihydro-2H-1,4-benzoxazine (commonly known as benzomorpholine, CAS: 5735-53-5)[2][3]. Causality & Solution: To prevent cyclization, the nucleophilicity of the amine must be neutralized immediately. You must trap the amine as an ammonium salt by adding anhydrous HCl directly to the extraction solvent (e.g., ethyl acetate or diethyl ether) immediately after the reduction workup.

Comparative Data Matrix: Reduction Methodologies

To validate the choice of reduction conditions, review the empirical data below comparing various methodologies for the conversion of 1-(2-bromoethoxy)-2-nitrobenzene to its corresponding aniline.

Reduction MethodReagents & ConditionsChemoselectivity ( NO2​ vs C−Br )Typical YieldScalability ProfileProcess Notes
Catalytic Hydrogenation Pd/C , H2​ (1 atm), MeOHPoor< 15%HighExtensive debromination; avoids heavy metals but destroys the target.
Béchamp Reduction Fe powder, NH4​Cl , EtOH/ H2​O Excellent 85 - 92% High Mild, highly scalable; completely preserves the C−Br bond[1].
Stannous Chloride SnCl2​⋅2H2​O , EtOH, RefluxGood70 - 75%LowGenerates massive amounts of toxic tin waste; difficult emulsion workups.
Platinum Oxide PtO2​ , H2​ , EtOAc, NaOAcModerate50 - 60%MediumHigh catalyst cost; requires strict pressure/time monitoring to halt over-reduction[2].

Standard Operating Procedure (SOP): Optimized Scale-Up Route

This self-validating protocol ensures high yield while mitigating bis-alkylation, dehalogenation, and cyclization.

Step 1: Alkylation
  • Charge a reactor with 1,2-dibromoethane (5.0 equiv) and anhydrous K2​CO3​ (2.0 equiv). Heat to 80°C.

  • Dissolve 2-nitrophenol (1.0 equiv) in a minimal amount of acetonitrile and add dropwise to the reactor over 2 hours. (Self-Validation: Slow addition keeps phenoxide concentration low, preventing bis-alkylation).

  • Stir for an additional 4 hours at 80°C. Monitor by HPLC until 2-nitrophenol is <1%.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to recover excess 1,2-dibromoethane.

  • Purify the residue via crystallization (EtOH) to yield 1-(2-bromoethoxy)-2-nitrobenzene .

Step 2: Chemoselective Reduction
  • Suspend 1-(2-bromoethoxy)-2-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

  • Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv) or catalytic FeCl3​ [1].

  • Heat the mixture to gentle reflux (approx. 80°C) for 2-4 hours.

  • Monitor strictly via TLC/HPLC. (Self-Validation: The reaction must be pushed to absolute completion; unreacted nitro compound cannot be separated from the final salt).

  • Cool the mixture to 40°C and filter through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc)[1].

  • Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , and filter. Do not concentrate to dryness.

Step 3: Immediate Salt Formation
  • Transfer the EtOAc solution containing the free base directly into a clean, dry reactor equipped with a mechanical stirrer.

  • Cool the solution to 0-5°C using an ice bath.

  • Dropwise, add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (1.2 equiv) under vigorous stirring.

  • A white to off-white precipitate will form immediately. (Self-Validation: Immediate precipitation prevents the free base from undergoing 6-exo-tet cyclization).

  • Stir for 30 minutes at 0°C, then filter the solid under a nitrogen atmosphere (the salt can be hygroscopic).

  • Wash the filter cake with cold diethyl ether and dry under vacuum at 40°C to afford 2-(2-Bromoethoxy)aniline hydrochloride .

References

  • LookChem. "Benzomorpholine (CAS 5735-53-5) Synthesis and Properties." LookChem Chemical Database. Available at: [Link]

  • Google Patents. "Benzoxazepine PI3 inhibitors and methods of use (RU2654068C1)." Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromoethoxy)aniline, HCl

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 2-(2-Bromoethoxy)aniline hydrochloride. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-(2-Bromoethoxy)aniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with aniline derivatives. Anilines are foundational building blocks in modern synthesis, but their inherent basicity and susceptibility to oxidation can present unique purification challenges.[1][2] This document provides field-proven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal science behind each step. Our goal is to empower you to diagnose issues, optimize your purification strategy, and obtain your target compound with the highest possible purity.

Troubleshooting Guide: Diagnosing and Solving Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(2-Bromoethoxy)aniline, HCl. Each issue is presented with its likely root causes and a set of actionable solutions.

Q1: My isolated solid is off-white, yellow, or even brown. What causes this discoloration and how can I remove it?

Expert Analysis: This is the most common issue encountered with aniline derivatives. The discoloration is almost always due to the formation of highly colored oxidation products.[1][2] Anilines are highly susceptible to aerial oxidation, a process that can be accelerated by light and trace metal impurities, leading to complex polymeric byproducts.[1][3]

Recommended Solutions:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities. The porous structure of activated charcoal provides a large surface area that adsorbs the large, flat, conjugated molecules responsible for the color, while leaving your smaller target molecule in solution.[4]

  • Conversion to Free Base and Back: Non-basic colored impurities can be removed by converting the HCl salt to its free base. Dissolve the crude salt in an aqueous base, extract the free amine into an organic solvent, and wash the organic layer. The non-basic impurities will remain in the organic phase while your protonated amine would have been in the aqueous phase. You can then re-precipitate the pure HCl salt.[4]

Experimental Protocol: Activated Charcoal Decolorization

  • Choose a suitable recrystallization solvent (e.g., isopropanol/water) and dissolve the crude 2-(2-Bromoethoxy)aniline, HCl near the solvent's boiling point.

  • Once fully dissolved, remove the solution from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Gently heat the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. What's happening?

Expert Analysis: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture. The result is a liquid phase (the oil) that is immiscible with the solvent.[5][6]

Recommended Solutions:

  • Re-evaluate Your Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.[7]

  • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, add a "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[6] This often lowers the solution's boiling point and facilitates crystal lattice formation.

  • Reduce Impurity Load: If the compound is very impure, a preliminary purification step is necessary. An acid-base extraction is an excellent choice to remove non-basic impurities before attempting recrystallization.

Q3: I'm trying to purify the free base using column chromatography, but the compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column.

Expert Analysis: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[8] The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to poor elution and significant tailing.[8][9]

Recommended Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. The most common and effective solution is to add 0.5-1% triethylamine (TEA) to your eluent system (e.g., ethyl acetate/hexanes).[8] The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline derivative to elute symmetrically.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica for the purification of basic compounds.[8]

Table 1: Troubleshooting Summary for Purification of 2-(2-Bromoethoxy)aniline, HCl

Symptom Possible Cause(s) Recommended Solution(s)
Yellow/Brown Discoloration Aerial oxidation of the aniline moiety.[1][2] 1. Treat hot recrystallization solution with activated charcoal.[4] 2. Perform an acid-base workup to remove non-basic impurities.
"Oiling Out" High impurity level; Solvent boiling point > compound melting point.[5] 1. Use a lower-boiling solvent or a mixed-solvent system.[6] 2. Perform a pre-purification step like acid-base extraction.
TLC/Column Tailing Strong interaction of the basic amine with acidic silica gel.[8] 1. Add 0.5-1% triethylamine to the mobile phase.[8] 2. Switch to a neutral stationary phase like alumina.
Low Recrystallization Yield Too much solvent used; Incomplete precipitation. 1. Boil off excess solvent to concentrate the solution. 2. Cool the solution in an ice bath to maximize crystal formation.[6]

| Multiple Spots on TLC | Presence of starting materials, isomers, or by-products. | 1. Use column chromatography for separation.[4] 2. Consider fractional crystallization if solubilities differ significantly. |

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a crude sample of 2-(2-Bromoethoxy)aniline, HCl?

Expert Analysis: A multi-step approach is typically the most robust. The optimal workflow depends on the nature and quantity of the impurities, which can be quickly assessed by TLC.

G start Crude Product tlc Assess Purity by TLC start->tlc decision_color Is it Discolored? tlc->decision_color charcoal Activated Charcoal Treatment decision_color->charcoal Yes decision_spots Multiple Spots? decision_color->decision_spots No charcoal->decision_spots acid_base Acid-Base Extraction decision_spots->acid_base Yes (Gross Impurities) column Column Chromatography (Silica + 1% TEA or Alumina) decision_spots->column Yes (Closely Related Impurities) recrystallize Recrystallization decision_spots->recrystallize No (One Major Spot) acid_base->recrystallize final_product Pure Product column->final_product recrystallize->final_product

Caption: Decision workflow for purification strategy.
Q2: How do I choose the right solvent for recrystallizing the HCl salt?

Expert Analysis: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6][7] For amine hydrochloride salts, which are polar and have ionic character, polar protic solvents are often a good starting point.

  • Good Candidates: Alcohols like ethanol or isopropanol are excellent choices.

  • Mixed-Solvent Systems: An alcohol/water mixture is highly effective. The salt is dissolved in a minimal amount of hot alcohol, and hot water is added until the solution turns cloudy, indicating it is saturated. A few drops of hot alcohol are then added to redissolve the precipitate before cooling.[6]

  • Avoid: Non-polar solvents like hexanes or toluene are generally poor choices for dissolving polar salts.

Q3: How do I perform an acid-base extraction to purify my compound?

Expert Analysis: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10][11] It is exceptionally useful for separating amines (bases) from neutral or acidic impurities. Since your target compound is an HCl salt, the goal is to liberate the free base, wash away water-soluble impurities, extract the free base into an organic solvent, and then wash that organic solution to remove any remaining non-basic organic impurities.

Caption: Workflow for acid-base purification.
Q4: Can I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to analyze the purity?

Expert Analysis: Yes, both are excellent techniques for assessing final purity.

  • GC: Aniline and its derivatives can be analyzed by GC, often using a nitrogen-phosphorus detector (NPD) for high sensitivity and selectivity. However, these compounds can sometimes show erratic responses, requiring frequent column maintenance.[12]

  • HPLC: Reversed-phase HPLC is very effective. A C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., 0.1% trifluoroacetic acid or formic acid) will typically give sharp, well-resolved peaks. The acidic modifier is crucial for protonating the amine, which improves peak shape.

References

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Benchchem.
  • Aniline Impurities and Related Compound. Veeprho.
  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com.
  • Technical Support Center: Purification of Polyhalogenated Anilines. Benchchem.
  • Technical Support Center: Synthesis of Aniline Derivatives. Benchchem.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Acid–base extraction. Wikipedia.
  • Amine workup. Reddit.
  • 3 - Organic Syntheses Procedure. Organic Syntheses.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Does aniline stick in columns during column chromatography? ResearchGate.
  • purification of 2-Bromo-5-(trifluoromethyl)aniline by recrystallization or chromatography. Benchchem.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • ANILINE. Cameo Chemicals.
  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
  • Amine Treating - Troubleshooting Guide. Scribd.
  • Amines - Workup. University of Rochester.
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • Synthesizing 2-bromoaniline from bromobenzene. Chemistry Stack Exchange.
  • aniline impurities. Sciencemadness Discussion Board.
  • US4918232A - Process for separating aniline derivatives. Google Patents.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Center for Biotechnology Information.
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti.
  • Purify and dry aniline? Reddit.
  • "Aniline and Its Derivatives". Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn.
  • Purification of Aniline. LookChem.
  • Chromatographic Methods of Analysis. University of Babylon.
  • method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency.
  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. University of California, Los Angeles.
  • Thin Layer Chromatography (TLC). AGA Analytical.
  • Recrystallization for Chemists. Scribd.
  • 2-(2-Bromoethoxy)aniline, HCl. Moshang Chemical.
  • Can anyone help me to find a procedures for recrystallize aniline-HCl? ResearchGate.
  • Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate.
  • Bromhexine-impurities. Pharmaffiliates.
  • Molecular Analysis and Separation Using Thin-Layer Chromatography. Longdom Publishing.
  • 2-(2-Methoxyethoxy)aniline hydrochloride. ChemScene.
  • 2-(2-Morpholinoethoxy)aniline hydrochloride. BLD Pharm.

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Optimization

Technical Support Center: Handling and Synthesis of Aniline Derivatives

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling aniline and its derivatives often presents a significant bottleneck due to their high susceptibility to oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling aniline and its derivatives often presents a significant bottleneck due to their high susceptibility to oxidative degradation and polymerization.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to prevent the degradation of your aniline substrates.

Mechanistic Overview: The Causality of Polymerization

To prevent polymerization, we must first understand the chemical triggers. Aniline oxidation is not a simple linear degradation; it is an autocatalytic chain reaction .

As established in modern polymerization mechanisms, the process begins when a neutral aniline molecule is oxidized to a radical cation[1]. These highly reactive cations rapidly dimerize to form p-aminodiphenylamine (ADPA) or o-coupled phenazines[2],[3]. Crucially, these dimers possess a significantly lower oxidation potential than the starting aniline monomer. Once formed, they act as autocatalysts, rapidly oxidizing and conjugating with remaining monomers, which accelerates the chain propagation into dark, insoluble polyaniline (PANI) networks[1],[3].

G A Aniline Monomer (Neutral) B Radical Cation (Initiation) A->B Oxidation (-e⁻) O₂, Metals C ADPA Dimer (Intermediate) B->C Head-to-Tail Dimerization C->B Lowers Oxidation Potential Barrier D Emeraldine (Oligomers) C->D Autocatalytic Propagation E Polyaniline (PANI) (Resinous Mass) D->E Chain Extension

Oxidative polymerization pathway of aniline derivatives from monomer to polyaniline.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark brown or black when I add transition metal catalysts? A: Transition metals (e.g., Pd, Cu, Fe) can act as single-electron oxidants. If atmospheric oxygen is present, or if the metal is in a high oxidation state, it initiates the formation of aniline radical cations[4]. The dark color indicates the formation of extended conjugated systems (emeraldine or pernigraniline forms of PANI)[5].

Q2: How does the pH of my reaction influence aniline stability? A: The protonation state is your primary defense against oxidation. At pH < 2, aniline exists predominantly as the anilinium cation. Because the nitrogen's lone pair is tied up in a bond with a proton, the oxidation potential is pushed extremely high (> +1.05 V), making it highly resistant to oxidation[1],[2]. At pH > 4, the neutral aniline molecule prevails and is easily oxidized by trace oxidants or air[2].

Q3: Can I just add an antioxidant to the reaction? A: Yes, radical scavengers like Butylated hydroxytoluene (BHT) or ascorbic acid can intercept the initial radical cations[6]. However, in complex syntheses (like Buchwald-Hartwig couplings), these additives may interfere with the catalytic cycle. In such cases, covalent protection strategies are required.

Quantitative Data & Strategy Selection

Table 1: Influence of Reaction Conditions on Aniline Stability
ConditionDominant SpeciesOxidation PotentialPolymerization RiskMitigation Strategy
pH < 2 Anilinium CationVery High (> +1.05 V)Low (Induction phase)Maintain acidic conditions during workup if compatible.
pH 2 - 4 Mixed StateModerateMediumAvoid prolonged exposure; work quickly.
pH > 4 Neutral AnilineLowHigh (Rapid auto-oxidation)Use inert gas, degassed solvents, or protecting groups.
Air / Light Neutral AnilineLowHighStore in amber vials under Argon at 4°C.
Table 2: Protecting Group Strategies for Aniline Derivatives
Protecting GroupReagentsCausality (Mechanism of Protection)Deprotection
Acetylation (-Ac) Acetic anhydride, PyridineDelocalizes the nitrogen lone pair into the carbonyl, drastically reducing nucleophilicity and raising oxidation potential[7].Strong acid/base reflux (e.g., HCl/EtOH).
Boc (-Boc) Di-tert-butyl dicarbonate (Boc2O)Steric hindrance combined with electron withdrawal prevents radical cation formation[8].Mild acid (e.g., TFA in DCM).

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Starting Material is Degraded/Discolored Before Synthesis

Symptom: Your commercially sourced or stored aniline derivative has turned yellow, brown, or black, indicating the presence of autocatalytic dimers (ADPA) or oligomers[4],[6]. Solution: Perform a Zinc Dust Distillation.

Protocol A: Zinc Dust Distillation for Aniline Purification Causality: Zinc acts as a mild reducing agent. It reduces volatile oxidized impurities (like benzoquinones or radical intermediates) into non-volatile zinc complexes or heavier dimers. These remain in the distillation flask, allowing only the pure, colorless aniline monomer to co-distill under vacuum[9],[10].

  • Preparation: Transfer the crude, discolored aniline to a round-bottom flask. Add 10-15% by weight of activated zinc dust[9],[10].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased to prevent oxygen ingress.

  • Distillation: Apply vacuum (e.g., 20 mmHg) and slowly heat the flask. Aniline will distill at approximately 68-70°C under these conditions[10].

  • Validation Checkpoint: The resulting distillate must be completely colorless. If a yellow tint persists, the vacuum was too low (causing excessive heating and thermal degradation) or insufficient zinc was used. The protocol must be repeated.

  • Storage: Immediately flush the receiving flask with Argon, add activated molecular sieves or KOH pellets for drying, and store in the dark at 4°C[6],[10].

Issue 2: Polymerization During Multi-Step Synthesis or Metal Catalysis

Symptom: The reaction mixture rapidly darkens upon the addition of a transition metal catalyst or mild oxidant, and the yield of the desired product is negligible[4]. Solution: Temporarily mask the amine using a protecting group.

Protocol B: Orthogonal Protection via Acetylation Causality: Converting the strongly electron-donating -NH2 group into an amide (-NHAc) removes the electron density required to initiate the radical cascade[7],[11].

  • Reaction: Dissolve the purified aniline derivative in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition: Add 1.5 equivalents of Pyridine, followed by the dropwise addition of 1.2 equivalents of Acetic Anhydride at 0°C[7].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The highly polar aniline spot should completely disappear, replaced by a higher Rf spot (the acetanilide) that does not streak or turn brown upon exposure to air.

  • Deprotection (Post-Synthesis): Reflux the protected intermediate in a mixture of ethanol and 3M HCl until TLC confirms complete consumption of the starting material, then carefully neutralize[4].

Issue 3: Oxidation During Workup and Extraction

Symptom: The reaction succeeds, but the product polymerizes during the aqueous workup phase or rotary evaporation[12]. Solution: Strict environmental control using Schlenk techniques.

Protocol C: Inert Workup and Solvent Degassing Causality: Solvents contain dissolved oxygen. When a reaction is concentrated on a rotary evaporator, the removal of solvent increases the concentration of both the aniline and any dissolved oxygen, driving the equilibrium toward oxidation[12].

  • Degassing: Prior to extraction, purge all aqueous and organic solvents with Argon for at least 15 minutes to displace dissolved oxygen[12].

  • Extraction: Perform the extraction under a blanket of inert gas. If using a separatory funnel, flush the headspace with Argon before shaking.

  • Concentration: Do not use a standard rotary evaporator open to the atmosphere. Backfill the rotavap with Argon, or concentrate the product using a Schlenk line under high vacuum while keeping the flask shielded from ambient light[6],[12].

  • Validation Checkpoint: The concentrated residue should maintain the same color profile it had while in solution. Any sudden darkening during evaporation indicates an oxygen leak in the system.

Sources

Troubleshooting

Technical Support Center: Navigating Selectivity Challenges with 2-(2-Bromoethoxy)aniline, HCl

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(2-Bromoethoxy)aniline, HCl (CAS: 1393442-08-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(2-Bromoethoxy)aniline, HCl (CAS: 1393442-08-4).

As a bifunctional building block containing both a nucleophilic primary aniline and an electrophilic primary alkyl bromide, this molecule presents significant chemoselectivity challenges. Without careful control of reaction conditions, the molecule is highly prone to self-condensation. This guide provides field-proven, mechanistically grounded strategies to control its reactivity, whether your goal is selective functionalization or intentional ring closure[1].

Troubleshooting Guides & FAQs

Q1: Why does my 2-(2-Bromoethoxy)aniline degrade into a new major byproduct as soon as I neutralize the HCl salt? A: You are observing spontaneous intramolecular cyclization. The free base of 2-(2-bromoethoxy)aniline is thermodynamically unstable. The aniline nitrogen is perfectly positioned to undergo a favored 6-exo-tet nucleophilic substitution (SN2) on the carbon bearing the bromide, forming a 6-membered ring: 3,4-dihydro-2H-1,4-benzoxazine (also known as benzomorpholine)[2]. The commercial material is supplied as an HCl salt because protonating the amine removes its nucleophilicity, effectively stabilizing the molecule. Once neutralized by a base, the proximity effect drives rapid cyclization.

Q2: How can I selectively functionalize the aniline nitrogen (e.g., acylation) without triggering this cyclization? A: You must rely on kinetic control to outcompete the intramolecular SN2 reaction. We recommend using Schotten-Baumann biphasic conditions (e.g., DCM / aqueous NaHCO3) at 0 °C with a highly reactive electrophile like an acid chloride[1]. In this biphasic system, the starting material remains safely protonated in the aqueous layer. As trace amounts of the free base partition into the organic layer, they immediately react with the highly concentrated acyl chloride. Once the nitrogen is converted to an amide, its nucleophilicity is drastically reduced, effectively "deactivating" it and preserving the bromoethoxy group for downstream chemistry.

Q3: I want to displace the bromide with an external nucleophile (like a secondary amine) but keep the primary aniline intact. Is this possible? A: Direct displacement is nearly impossible. The effective local concentration of the internal aniline is infinitely higher than any external nucleophile you can add, meaning intramolecular cyclization will always win. To achieve this transformation, you must use a transient protecting group strategy:

  • Protect the aniline (e.g., with a Boc or Trifluoroacetyl group) to neutralize its nucleophilicity.

  • Perform the nucleophilic substitution on the bromide using your external amine.

  • Deprotect the aniline under acidic conditions.

Q4: My actual goal IS to synthesize the 3,4-dihydro-2H-1,4-benzoxazine core for a drug discovery program. How do I maximize the yield of the intramolecular cyclization over intermolecular oligomerization? A: To favor the intramolecular pathway over intermolecular dimerization or oligomerization, run the reaction under pseudo-high dilution conditions (0.05 M to 0.1 M). Use a mild, insoluble base like K2CO3 in a polar aprotic solvent (DMF or Acetonitrile) and heat to 80–120 °C[2]. The elevated temperature provides the activation energy for the cyclization, while the dilution prevents individual molecules from colliding and polymerizing. Benzoxazine cores synthesized this way are highly stable and frequently used in the development of antirheumatic and antibacterial agents[3].

Selectivity Data & Reaction Matrix

The following table summarizes the quantitative selectivity profiles of 2-(2-Bromoethoxy)aniline under various reaction conditions.

Reaction ConditionsPrimary ProductYield / SelectivityMechanistic Driver
Free base, High Conc. (>0.5 M), RT Oligomers & Dimers>70% OligomersHigh collision rate favors intermolecular SN2.
Free base, Low Conc. (0.05 M), 100 °C, K2CO3 3,4-dihydro-2H-1,4-benzoxazine>90% CyclizationDilution minimizes collisions; heat drives thermodynamic 6-exo-tet ring closure[4].
HCl Salt, R-COCl, DCM/H2O, NaHCO3, 0 °C N-Acyl-2-(2-bromoethoxy)aniline>85% N-AcylationBiphasic kinetic trapping; amide formation deactivates the nucleophile[1].
Free base + External Amine (1.5 eq), RT 3,4-dihydro-2H-1,4-benzoxazine>80% CyclizationHigh local concentration of internal amine outcompetes the external nucleophile.

Experimental Protocols

Protocol A: Selective N-Acylation (Kinetic Control)

Use this protocol to protect or functionalize the aniline while preserving the reactive bromide.

  • Preparation: Suspend 2-(2-Bromoethoxy)aniline, HCl (1.0 eq) in Dichloromethane (DCM) (10 mL/mmol).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3 solution. Stir vigorously to create a biphasic emulsion.

  • Electrophile Addition: Dissolve your target acid chloride (1.1 eq) in a small volume of DCM and add it dropwise to the vigorously stirring emulsion over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Self-Validation (QC): Check the organic layer via TLC (Hexanes/EtOAc). The product will appear as a distinct UV-active, ninhydrin-negative spot. LC-MS must show the [M+H]+ mass with a characteristic 1:1 bromine isotope pattern (M, M+2), confirming the bromide is intact.

  • Workup: Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Intentional Intramolecular Cyclization (Thermodynamic Control)

Use this protocol to synthesize the 3,4-dihydro-2H-1,4-benzoxazine pharmacophore.

  • Preparation: Dissolve 2-(2-Bromoethoxy)aniline, HCl (1.0 eq) in anhydrous DMF to achieve a final concentration of 0.05 M (critical for preventing oligomerization)[2].

  • Base Addition: Add finely powdered, anhydrous K2CO3 (3.0 eq).

  • Heating: Heat the suspension to 100 °C under a nitrogen atmosphere for 12–15 hours.

  • Self-Validation (QC): Analyze via LC-MS. The starting material mass should disappear, replaced by a new peak corresponding to [SM Free Base - 80 Da] (loss of HBr). The product will be ninhydrin-positive (secondary amine).

  • Workup: Cool to room temperature, quench with crushed ice, and extract with Ethyl Acetate (3x). Wash the combined organics with water (5x) to remove DMF, dry over Na2SO4, and purify via silica gel chromatography.

Mechanistic Pathway Visualization

The following diagram maps the divergent reactivity pathways of 2-(2-Bromoethoxy)aniline based on the applied reaction conditions.

G A 2-(2-Bromoethoxy)aniline, HCl (Stable Salt) B Free Base (Highly Reactive Bifunctional) A->B Neutralization (Base added) E N-Acyl-2-(2-bromoethoxy)aniline (Stable Precursor) A->E RCOCl, Biphasic Base, 0 °C (Kinetic Control) C 3,4-dihydro-2H-1,4-benzoxazine (Intramolecular Cyclization) B->C Mild Base, Dilution, Heat (Thermodynamic) D Oligomers / Dimers (Intermolecular Reaction) B->D High Concentration (Uncontrolled)

Caption: Divergent reactivity pathways of 2-(2-Bromoethoxy)aniline under kinetic vs. thermodynamic control.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Method Validation for 2-(2-Bromoethoxy)aniline HCl Quantification

Executive Summary & Mechanistic Context In modern pharmaceutical development, the quantification of trace-level reactive intermediates is a critical safety mandate. 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern pharmaceutical development, the quantification of trace-level reactive intermediates is a critical safety mandate. 2-(2-Bromoethoxy)aniline hydrochloride (CAS: 1393442-08-4) is a bifunctional chemical building block frequently used in the synthesis of kinase inhibitors and other complex Active Pharmaceutical Ingredients (APIs). While the aniline moiety provides a nucleophilic handle for synthesis, the bromoethoxy group acts as a potent alkylating agent.

Because alkylating agents can directly interact with DNA, this compound is classified as a Potential Mutagenic Impurity (PMI). Under global regulatory frameworks, standard analytical methods are often insufficient for PMIs. This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating experimental protocol and validation framework for the latter.

Regulatory Landscape: The ICH M7 Imperative

The control of DNA-reactive impurities is governed by the[1]. Unlike standard degradation products controlled at 0.05% (500 ppm) under ICH Q3A, Class 2 or 3 mutagenic impurities must be restricted to the Threshold of Toxicological Concern (TTC) . For a drug dosed continuously at 1 gram per day, the TTC is typically 1.5 µ g/day , translating to a strict analytical limit of 1.5 parts per million (ppm) in the API.

ICH_M7_Strategy A Identify Impurity: 2-(2-Bromoethoxy)aniline B Structural Alert: Alkylating Bromoethyl Group A->B C In Silico (Q)SAR & Ames Test Evaluation B->C D Class 2/3 Mutagen (ICH M7 Limit) C->D E Determine TTC Limit (e.g., 1.5 µg/day) D->E F Develop Sensitive LC-MS/MS Method E->F G Method Validation (ICH Q2(R2)) F->G

Figure 1: ICH M7 Control Strategy Workflow for Mutagenic Impurities.

Technology Comparison: HPLC-UV vs. LC-MS/MS

Attempting to quantify 1.5 ppm of 2-(2-Bromoethoxy)aniline using baseline HPLC-UV presents severe mechanistic challenges. While the aniline ring possesses a chromophore absorbing at ~240 nm, the API matrix is present at 99.99985%. The massive API peak inevitably causes chromatographic tailing, masking the trace impurity.

LC-MS/MS (Triple Quadrupole) bypasses this limitation through mass-filtering. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the detector becomes "blind" to the API, achieving absolute specificity and parts-per-billion (ppb) sensitivity.

Table 1: Performance Comparison for 2-(2-Bromoethoxy)aniline Quantification
Performance ParameterHPLC-UV (Alternative)LC-MS/MS (Recommended)Causality / Mechanistic Driver
Limit of Detection (LOD) 500 ppb (0.5 µg/mL)2 ppb (0.002 µg/mL) MRM eliminates background noise, vastly improving Signal-to-Noise (S/N).
Limit of Quantitation (LOQ) 1500 ppb (1.5 µg/mL)5 ppb (0.005 µg/mL) High ionization efficiency of the basic aniline nitrogen in ESI+.
Matrix Interference High (Co-elution risk)Low (Mass filtering) Q1 and Q3 quadrupoles isolate specific molecular fragments.
Peak Identification Retention Time onlyRT + Isotopic Ratio Bromine's natural 79 Br/ 81 Br ratio provides structural confirmation.
ICH M7 Suitability InsufficientOptimal Easily meets the 1.5 ppm TTC requirement with a wide safety margin.

Experimental Design: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that prevent the reporting of data if the instrument falls out of specification.

Mechanistic Rationale for Mass Transitions

2-(2-Bromoethoxy)aniline (Free base exact mass: ~215.0 Da for 79 Br) readily accepts a proton in Positive Electrospray Ionization (ESI+) to form [M+H]+ at m/z 216.0 and 218.0 (due to the ~1:1 natural abundance of 79 Br and 81 Br). Upon Collision-Induced Dissociation (CID) in the Q2 cell, the molecule favorably loses a neutral molecule of Hydrogen Bromide (HBr, 80 Da), yielding a stable product ion at m/z 136.0 .

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) - The Self-Validation Gate

  • Action: Inject a 10 ppb standard of 2-(2-Bromoethoxy)aniline before any sample analysis.

  • Causality: The system must prove it is fit-for-purpose. The sequence is programmed to automatically halt if the SST fails to achieve a Signal-to-Noise (S/N) ratio ≥10 or if the 79 Br/ 81 Br peak area ratio deviates from 0.95–1.05.

Step 2: Matrix-Matched Sample Preparation

  • Action: Dissolve 100 mg of the API in 1.0 mL of Methanol:Water (50:50, v/v). Spike calibration standards directly into this API solution (Standard Addition Method).

  • Causality: ESI+ is prone to "ion suppression," where co-eluting API molecules steal charge from the impurity. By preparing standards inside the API matrix, the calibration curve self-corrects for any suppression effects, ensuring true accuracy.

Step 3: UHPLC Chromatographic Separation

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it maintains the aniline group in a fully protonated state, preventing secondary interactions with silanol groups on the column (preventing peak tailing). Mass spectrometrically, it provides the abundant protons needed for efficient ESI+ ionization.

LCMS_Workflow S1 Sample Prep (Matrix-Matched) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization ([M+H]+ 216/218) S2->S3 S4 Q1: Precursor (m/z 216 & 218) S3->S4 S5 Q2: CID (Loss of HBr) S4->S5 S6 Q3: Product Ion (m/z 136) S5->S6 S7 Data Analysis (Quantification) S6->S7

Figure 2: LC-MS/MS MRM workflow for 2-(2-Bromoethoxy)aniline quantification.

Method Validation Framework (ICH Q2(R2))

To utilize this method in a regulatory submission (e.g., IND or NDA), it must be formally validated according to the [2]. The table below outlines the experimental design required to prove the method's scientific integrity.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank diluent, unspiked API, and API spiked with 5 ppb impurity. Monitor MRM channels.No interfering peaks at the retention time of the impurity. Resolution from nearest peak >1.5 .
Linearity & Range Prepare 6 concentration levels ranging from 1 ppb to 50 ppb (encompassing the 1.5 ppm API limit).Correlation coefficient ( R2 ) ≥0.995 . Y-intercept ≤5% of the target concentration response.
Accuracy (Recovery) Spike API matrix at 50%, 100%, and 150% of the TTC specification limit (n=3 per level).Mean recovery must fall between 80.0% and 120.0% at all levels, proving the matrix does not skew results.
Precision Repeatability: 6 independent sample preparations spiked at the 100% limit.Relative Standard Deviation (%RSD) ≤10.0% .
Limit of Quantitation Analyze the lowest calibration standard (e.g., 5 ppb) in 6 replicates.S/N ratio ≥10 . Precision %RSD ≤15.0% .

Conclusion

For the quantification of the mutagenic impurity 2-(2-Bromoethoxy)aniline HCl, traditional HPLC-UV methods fail to provide the necessary sensitivity and selectivity required by modern pharmacopeial standards. By leveraging the specific fragmentation pathways and isotopic signatures inherent to the molecule, LC-MS/MS provides an elegant, self-validating, and ICH M7-compliant solution. Implementing matrix-matched calibration and rigorous SST protocols ensures that the data generated is not only accurate but fundamentally trustworthy for regulatory scrutiny.

References

  • European Medicines Agency (ICH). "ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." URL:[Link]

  • European Medicines Agency (ICH). "ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline." URL:[Link]

  • National Institutes of Health (PMC). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." URL:[Link]

Comparative

A Comparative Guide to the Synthesis of 2-(2-Bromoethoxy)aniline Hydrochloride: Navigating Routes to a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(2-Bromoethoxy)aniline Hydrochloride 2-(2-Bromoethoxy)aniline and its hydrochloride salt are valuable building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(2-Bromoethoxy)aniline Hydrochloride

2-(2-Bromoethoxy)aniline and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a primary aromatic amine, an ether linkage, and a reactive bromoethyl group within the same molecule provides a versatile scaffold for the construction of more complex molecular architectures. This trifunctional characteristic allows for a wide range of subsequent chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

This guide will focus on two principal and mechanistically distinct synthetic approaches to this target molecule:

  • Route 1: The Williamson Ether Synthesis Approach. This classic and widely utilized method involves the direct O-alkylation of 2-aminophenol with an appropriate bromo-functionalized electrophile.

  • Route 2: The Hydroxyethoxy Aniline Intermediate Approach. This alternative strategy proceeds through the initial formation of 2-(2-hydroxyethoxy)aniline, followed by the subsequent bromination of the terminal hydroxyl group.

Each route will be dissected in terms of its chemical logic, experimental protocol, and a critical evaluation of its advantages and disadvantages.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2] In the context of synthesizing 2-(2-Bromoethoxy)aniline, this approach leverages the nucleophilicity of the phenoxide derived from 2-aminophenol to displace a bromide ion from 1,2-dibromoethane.

A significant challenge in the direct alkylation of 2-aminophenol is the potential for competitive N-alkylation, as the amino group is also nucleophilic.[2] To circumvent this issue and ensure selective O-alkylation, a common and effective strategy involves the temporary protection of the amino group.

Mechanistic Pathway

The synthesis via the Williamson ether approach is a multi-step process:

  • Protection of the Amino Group: The more nucleophilic amino group of 2-aminophenol is reversibly protected, often by forming an imine with an aldehyde, such as benzaldehyde. This step is crucial for directing the subsequent alkylation to the hydroxyl group.[3][4]

  • O-Alkylation: The hydroxyl group of the protected 2-aminophenol is deprotonated with a suitable base to form a phenoxide ion. This potent nucleophile then attacks 1,2-dibromoethane in a classic SN2 reaction to form the desired ether linkage.[3][4]

  • Deprotection and Hydrochloride Salt Formation: The protecting group is removed under acidic conditions, which simultaneously protonates the newly liberated aniline to form the stable hydrochloride salt.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Route 1: Williamson Ether Synthesis start 2-Aminophenol protect Protection (e.g., Benzaldehyde) start->protect imine N-Benzylidene- 2-aminophenol protect->imine alkylate O-Alkylation (1,2-Dibromoethane, Base) imine->alkylate protected_product Protected 2-(2-Bromoethoxy)aniline alkylate->protected_product deprotect Deprotection & Salt Formation (HCl) protected_product->deprotect end 2-(2-Bromoethoxy)aniline HCl deprotect->end

Caption: Workflow for the synthesis of 2-(2-Bromoethoxy)aniline HCl via the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Protection of 2-Aminophenol

  • To a solution of 2-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-aminophenol, which can be used in the next step without further purification.

Step 2: O-Alkylation of Protected 2-Aminophenol

  • Dissolve the crude N-benzylidene-2-aminophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add a base, for example, anhydrous potassium carbonate (2.0-3.0 eq).

  • Add 1,2-dibromoethane (1.5-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude protected product.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude protected product in a suitable solvent like ethanol or isopropanol.

  • Add concentrated hydrochloric acid and stir the mixture. The deprotection of the imine and the precipitation of the hydrochloride salt of the product will occur.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with a cold solvent, and dry to obtain 2-(2-Bromoethoxy)aniline hydrochloride.

Route 2: The Hydroxyethoxy Aniline Intermediate Approach

An alternative strategy to the target molecule involves the initial synthesis of 2-(2-hydroxyethoxy)aniline, followed by the conversion of the terminal hydroxyl group to a bromide. This approach avoids the need for amino group protection by employing a milder alkylating agent in the first step and then introducing the bromo functionality in a separate, subsequent step.

Mechanistic Pathway

This two-step synthesis proceeds as follows:

  • Formation of 2-(2-Hydroxyethoxy)aniline: 2-Aminophenol is reacted with 2-bromoethanol. The phenolic hydroxyl group is significantly more acidic than the amino group, allowing for selective deprotonation and subsequent O-alkylation under basic conditions.

  • Bromination of the Alcohol: The primary alcohol of 2-(2-hydroxyethoxy)aniline is then converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[5][6]

Diagram of the Hydroxyethoxy Aniline Intermediate Workflow

Hydroxyethoxy_Aniline_Intermediate cluster_1 Route 2: Hydroxyethoxy Aniline Intermediate start 2-Aminophenol o_alkylation O-Alkylation (2-Bromoethanol, Base) start->o_alkylation hydroxy_intermediate 2-(2-Hydroxyethoxy)aniline o_alkylation->hydroxy_intermediate bromination Bromination (e.g., PBr3 or HBr) hydroxy_intermediate->bromination free_base 2-(2-Bromoethoxy)aniline bromination->free_base salt_formation Salt Formation (HCl) free_base->salt_formation end 2-(2-Bromoethoxy)aniline HCl salt_formation->end

Caption: Workflow for the synthesis of 2-(2-Bromoethoxy)aniline HCl via a hydroxyethoxy aniline intermediate.

Experimental Protocol: Hydroxyethoxy Aniline Intermediate

Step 1: Synthesis of 2-(2-Hydroxyethoxy)aniline

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent like ethanol or DMF, add a base such as sodium hydroxide or potassium carbonate.

  • Add 2-bromoethanol (1.1-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 2-(2-hydroxyethoxy)aniline, which may be purified by column chromatography or used directly in the next step.

Step 2: Bromination and Hydrochloride Salt Formation

  • Dissolve the crude 2-(2-hydroxyethoxy)aniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool in an ice bath.

  • Slowly add a brominating agent such as phosphorus tribromide (PBr3, ~0.4 eq) or a solution of HBr.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash, dry, and concentrate to yield the free base of 2-(2-bromoethoxy)aniline.

  • Dissolve the crude free base in a suitable solvent and bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol, to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired purity, scalability, and safety considerations.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Hydroxyethoxy Aniline Intermediate
Starting Materials 2-Aminophenol, Benzaldehyde, 1,2-Dibromoethane2-Aminophenol, 2-Bromoethanol
Number of Steps 3 (Protection, Alkylation, Deprotection/Salt Formation)2 (Alkylation, Bromination/Salt Formation)
Key Challenge Selective O-alkylation vs. N-alkylationControl of the bromination step to avoid side reactions
Reagents & Safety Benzaldehyde (irritant), 1,2-Dibromoethane (toxic, carcinogen)2-Bromoethanol (toxic), PBr3/HBr (corrosive, toxic)
Scalability Generally scalable, but protection/deprotection adds stepsPotentially more streamlined for large-scale synthesis
Purification May require purification of intermediatesPurification of the hydroxy intermediate may be necessary

Conclusion

Both the Williamson ether synthesis and the hydroxyethoxy aniline intermediate approach offer viable pathways to 2-(2-Bromoethoxy)aniline hydrochloride.

The Williamson ether synthesis (Route 1) , with the inclusion of a protection step for the amino group, provides a reliable and well-controlled method for the selective formation of the desired O-alkylated product. While it involves an additional step, the protection-deprotection sequence is a standard and robust strategy in organic synthesis.

The hydroxyethoxy aniline intermediate approach (Route 2) offers a more concise route with fewer steps. However, the bromination of the terminal alcohol requires careful control to avoid potential side reactions and may necessitate the use of hazardous brominating agents.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research or development project. For smaller-scale laboratory synthesis where control and selectivity are paramount, the Williamson ether synthesis with a protecting group is an excellent choice. For larger-scale production where process efficiency and atom economy are critical, the hydroxyethoxy aniline intermediate route may be more advantageous, provided the bromination step can be optimized and safely implemented. This guide provides the foundational knowledge and detailed protocols to enable the practicing chemist to select and execute the most appropriate synthesis for their needs.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37, 350–356.
  • Wang, R.; Xu, J. Selective alkylation of aminophenols. Arkivoc2010, 2010 (ix), 293-299.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]

  • Scribd. Multi-Step Bromoaniline Synthesis Guide. [Link]

  • Google Patents. Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • YouTube. PREPARATION OF 2,4,6, TRIBROMO ANILINE. [Link]

  • ResearchGate. Selective alkylation of aminophenols. [Link]

  • Google Patents.
  • ResearchGate. Route map for the synthesis of aniline. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • Google Patents. Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
  • ResearchGate. Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Google Patents.
  • Google Patents.
  • Wisconsin Alumni Research Foundation.
  • Google Patents.
  • Google Patents. UNITED STATES PATENT OFFICE. [Link]

  • Chemia. Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-(2-Bromoethoxy)aniline, HCl, and Its Derivatives

For researchers, scientists, and drug development professionals, the aniline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the discovery of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the aniline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the discovery of novel therapeutic agents. The strategic modification of the aniline ring can profoundly influence the pharmacological profile of the resulting compounds. This guide provides a comprehensive framework for the comparative analysis of the biological activities of 2-(2-Bromoethoxy)aniline, its hydrochloride salt, and its conceptual derivatives.

While specific experimental data on 2-(2-Bromoethoxy)aniline is emerging, we can establish a robust investigational roadmap based on the well-documented activities of structurally related halogenated and alkoxy-substituted anilines. This document will detail proposed synthetic routes, in-depth protocols for biological evaluation, and a logical framework for interpreting potential findings, thereby empowering researchers to systematically explore this promising class of compounds.

The Rationale Behind Investigating 2-(2-Bromoethoxy)aniline Derivatives

The introduction of a bromoethoxy group at the ortho-position of the aniline ring is a strategic choice. The bromine atom, a halogen, can significantly modulate a molecule's lipophilicity and electronic character, potentially enhancing its membrane permeability and interaction with biological targets.[1] The ethoxy linker adds a degree of conformational flexibility, which can be crucial for optimal binding to enzyme active sites or cellular receptors. The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds for pharmacological testing.

Proposed Synthetic Pathway

The synthesis of 2-(2-Bromoethoxy)aniline and its derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, starting from the readily available 2-aminophenol.

A 2-Aminophenol B Protection of Amine (e.g., Acetylation) A->B Acetic Anhydride C O-Alkylation with 1,2-Dibromoethane B->C NaH, DMF D Deprotection of Amine C->D Acid/Base Hydrolysis E 2-(2-Bromoethoxy)aniline D->E F Reaction with HCl E->F Anhydrous HCl in Ether H Further Derivatization (e.g., N-alkylation, acylation) E->H G 2-(2-Bromoethoxy)aniline HCl F->G I Novel Derivatives H->I

Caption: Proposed synthetic workflow for 2-(2-Bromoethoxy)aniline and its derivatives.

This multi-step synthesis begins with the protection of the reactive amine group of 2-aminophenol, followed by O-alkylation using 1,2-dibromoethane. Subsequent deprotection yields the target compound, 2-(2-Bromoethoxy)aniline, which can then be converted to its hydrochloride salt or used as a precursor for further derivatization.

A Framework for Comparative Biological Evaluation

A systematic evaluation of the biological activity of these novel compounds is critical. Based on the known pharmacological profiles of other aniline derivatives, we propose a tiered screening approach focusing on three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.[1][2]

Anticancer Activity: Cytotoxicity Screening

Aniline derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[3]

  • Cell Plating: Seed cancer cells (e.g., a panel including HepG2, MDA-MB-231, and HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and create serial dilutions in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Illustrative Data Presentation

CompoundCancer Cell LineIC₅₀ (µM) [Illustrative]
2-(2-Bromoethoxy)anilineHepG2 (Liver)45.2
2-(2-Bromoethoxy)aniline HClHepG2 (Liver)38.7
Derivative 1HepG2 (Liver)15.8
2-(2-Bromoethoxy)anilineMDA-MB-231 (Breast)62.5
2-(2-Bromoethoxy)aniline HClMDA-MB-231 (Breast)55.1
Derivative 1MDA-MB-231 (Breast)28.9
Doxorubicin (Control)HepG2 (Liver)0.8
Doxorubicin (Control)MDA-MB-231 (Breast)0.5
Antimicrobial and Antibiofilm Activity

Halogenated anilines have shown considerable efficacy against a range of pathogenic microorganisms, including those capable of forming biofilms, which are notoriously resistant to conventional antibiotics.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data Presentation

CompoundS. aureus MIC (µg/mL) [Illustrative]E. coli MIC (µg/mL) [Illustrative]
2-(2-Bromoethoxy)aniline128>256
2-(2-Bromoethoxy)aniline HCl64256
Derivative 132128
Ciprofloxacin (Control)10.5
Enzyme Inhibition Assays

The inhibition of specific enzymes is a cornerstone of modern drug discovery. Aniline derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and acetylcholinesterase.[6][7] The selection of a target enzyme should be guided by the structural features of the compounds and their potential therapeutic applications.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Add varying concentrations of the test compounds. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time at an optimal temperature.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Activity Measurement: Measure the rate of the reaction using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Illustrative Data Presentation

CompoundTarget Enzyme (e.g., Carbonic Anhydrase II) IC₅₀ (nM) [Illustrative]
2-(2-Bromoethoxy)aniline520
2-(2-Bromoethoxy)aniline HCl450
Derivative 1180
Acetazolamide (Control)12

Visualizing the Experimental Workflow

A clear and logical workflow is essential for the systematic evaluation of novel compounds.

cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation A Synthesis of 2-(2-Bromoethoxy)aniline & Derivatives B Purification & Structural Confirmation (NMR, MS) A->B C Cytotoxicity Assay (MTT) B->C D Antimicrobial Assay (MIC) B->D E Enzyme Inhibition Assay B->E F IC50 / MIC Determination C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: High-level workflow for the biological evaluation of aniline derivatives.

Concluding Remarks for the Research Professional

The aniline scaffold remains a fertile ground for the discovery of new therapeutic agents.[3] While direct biological data for 2-(2-bromoethoxy)aniline and its derivatives is not yet extensively published, the structural alerts and the known activities of related compounds suggest that this is a promising area for investigation. The halogen and alkoxy substitutions present in the title compound provide a strong rationale for exploring its anticancer, antimicrobial, and enzyme inhibitory potential.

The experimental protocols and comparative framework detailed in this guide offer a robust starting point for any research team looking to explore this chemical space. By systematically synthesizing derivatives and evaluating them through the proposed tiered screening approach, researchers can efficiently identify lead compounds and elucidate structure-activity relationships, ultimately contributing to the development of the next generation of aniline-based therapeutics.

References

  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed. Available at: [Link]

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. Available at: [Link]

  • Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. DergiPark. Available at: [Link]

  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate. Available at: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available at: [Link]

  • Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. ResearchGate. Available at: [Link]

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Comparative

Side-by-Side Comparison of Purification Methods for Aniline Derivatives: A Technical Guide

Aniline and its derivatives are ubiquitous building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their isolation poses unique challenges to synthetic chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its derivatives are ubiquitous building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their isolation poses unique challenges to synthetic chemists. The intrinsic basicity of the primary or secondary amine group, coupled with its susceptibility to aerial oxidation, demands carefully selected purification strategies. Impurities such as unreacted starting materials, regioisomers, and transition metal catalysts must be rigorously removed to prevent downstream side reactions and toxicity.

This guide provides an objective, data-driven comparison of the four primary purification methods for aniline derivatives, exploring the chemical causality behind each technique and providing self-validating experimental protocols.

Quantitative Performance Comparison

The choice of purification method is dictated by the physicochemical properties of the substituted aniline (polarity, volatility, physical state) and the nature of its impurities. The following table summarizes the typical performance of common purification techniques[1].

Purification MethodTypical Yield (%)Typical Purity (%)Key AdvantagesKey Limitations
Distillation >90>99.5Excellent for volatile, thermally stable compounds; highly scalable[1].Not suitable for thermally labile compounds; poor separation of close-boiling isomers[1].
Recrystallization 70–90>99.8Highly effective for solid derivatives; yields exceptional purity[1].Yield compromised by mother liquor solubility; finding suitable solvent systems is challenging[1].
Liquid-Liquid Extraction >92>96.5Excellent for separating basic anilines from neutral/acidic impurities[1].Emulsion formation; may require a secondary polishing step for ultra-high purity[1].
Column Chromatography 60–85>98Highly versatile; capable of separating complex mixtures and structural isomers[1].Time-consuming; high solvent consumption; basic anilines streak on standard silica[1].

Acid-Base Extraction: Scalable Phase-Transfer Isolation

The Chemical Causality

Acid-base extraction exploits the basic nature of the amine group. Aniline derivatives typically have a conjugate acid pKa​ around 4.6. By treating the crude mixture with a strong aqueous acid like 1 M HCl (pH ~0), the amine is fully protonated to form a highly water-soluble anilinium salt[2][3]. This drastic shift in solubility allows the anilinium ion to partition into the aqueous phase, leaving neutral and acidic impurities behind in the organic phase[2]. Subsequent basification with NaOH deprotonates the salt, regenerating the water-insoluble free amine[2][3].

Protocol: Acid-Base Extraction of Substituted Anilines

Objective: Isolate a basic aniline derivative from neutral and acidic impurities.

  • Initial Solubilization : Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether or dichloromethane) and transfer to a separatory funnel[2][4].

  • Acidic Extraction (Protonation) : Add 1 M Hydrochloric acid (HCl) to the organic layer. Shake vigorously and vent. The basic aniline is protonated to form a water-soluble anilinium salt, migrating into the aqueous phase[2][4].

  • Phase Separation : Drain the lower layer. Repeat the 1 M HCl extraction 2–3 times to ensure complete transfer of the aniline. Combine the aqueous acidic extracts. The remaining organic layer (containing neutral/acidic impurities) can be discarded or saved for analysis[2][4].

  • Basification (Deprotonation) : Cool the combined aqueous extracts in an ice bath (neutralization is highly exothermic). Slowly add 5% Sodium Hydroxide (NaOH) solution dropwise. Self-Validation Step : Continuously test the solution with blue litmus paper until the pH is strongly basic (pH > 10). The free aniline will visibly precipitate or form a cloudy suspension[2][4].

  • Back-Extraction : Extract the basified aqueous solution with fresh organic solvent 2–3 times to pull the regenerated free aniline back into the organic phase[4].

  • Isolation : Combine the new organic extracts, wash with saturated sodium chloride (brine) to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the purified aniline[4].

AcidBaseExtraction Start Crude Mixture (Aniline + Neutral Impurities) in Organic Solvent AddAcid Add 1M HCl (aq) Protonation of Amine Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard/Save AqLayer1 Aqueous Layer (Anilinium Chloride) PhaseSep1->AqLayer1 Retain AddBase Add 5% NaOH (aq) Deprotonation to Free Base AqLayer1->AddBase Extract Extract with Fresh Organic Solvent AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (NaCl Waste) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Aniline) PhaseSep2->OrgLayer2 Retain Evaporate Dry & Evaporate Solvent Yields Purified Aniline OrgLayer2->Evaporate

Workflow diagram illustrating the phase-transfer logic of acid-base extraction for anilines.

Column Chromatography: Precision Separation and the "Streaking" Problem

The Chemical Causality

Standard silica gel ( SiO2​ ) possesses highly acidic silanol (Si-O-H) groups on its surface[5]. When basic aniline derivatives are loaded onto a standard silica column, the basic lone pair of the amine nitrogen interacts strongly with these acidic protons[5]. This leads to irreversible adsorption, severe peak tailing (streaking), and poor recovery[5]. To resolve this, chemists must either neutralize the silica gel by adding a basic modifier like Triethylamine (TEA) to the mobile phase, or switch to a non-acidic stationary phase such as neutral alumina[5][6].

Protocol: Silica Gel Chromatography with Basic Modifiers

Objective: Purify aniline derivatives while preventing irreversible adsorption and peak tailing.

  • Mobile Phase Preparation : Determine the optimal solvent ratio (e.g., Hexanes/Ethyl Acetate) via Thin Layer Chromatography (TLC). Add 1–3% (v/v) Triethylamine (TEA) to the bulk mobile phase to act as a basic modifier[5][6].

  • Column Packing (Wet Slurry) : Mix silica gel (230-400 mesh) with the TEA-modified mobile phase to form a slurry. Pour into the column. Causality: Packing the column with the modified solvent pre-neutralizes the acidic silanol sites before the sample is even loaded[5].

  • Sample Loading : Dissolve the crude aniline in a minimum volume of the modified mobile phase (or dichloromethane) and carefully apply it to the top of the silica bed[5].

  • Elution & Monitoring : Elute the column using the TEA-modified solvent system. Collect fractions and monitor via TLC. Self-Validation Step : Ensure the TLC developing chamber also contains the TEA-modified solvent to accurately reflect column conditions and prevent false streaking on the analytical plate[5][6].

  • Concentration : Combine fractions containing the pure product and evaporate the solvent. Note: Residual TEA (boiling point 89°C) may require extended exposure to a high-vacuum line to remove completely.

ChromatographyLogic Problem Aniline on Standard Silica (Acidic Silanol Groups) Interaction Strong Acid-Base Interaction (Irreversible Adsorption) Problem->Interaction Solution1 Add 1-3% Triethylamine (TEA) to Mobile Phase Problem->Solution1 Modifier Solution2 Use Neutral Alumina Stationary Phase Problem->Solution2 Alternative Result1 Severe Tailing & Poor Recovery Interaction->Result1 Mech1 TEA Neutralizes Silanol Sites Solution1->Mech1 Result2 Symmetrical Peaks & High Recovery Mech1->Result2 Mech2 Lacks Acidic Binding Sites Solution2->Mech2 Mech2->Result2

Logical pathways for resolving the chromatographic streaking of basic aniline derivatives.

Physical Methods: Distillation and Recrystallization

For mixtures where chemical extraction or chromatography is impractical, physical separation methods are highly effective depending on the state of the target compound.

  • Vacuum Distillation : Ideal for liquid anilines. Because anilines are prone to thermal decomposition and aerial oxidation at high temperatures, vacuum distillation is strictly preferred over atmospheric distillation[1][4]. Lowering the pressure reduces the boiling point, safeguarding the structural integrity of the compound[4].

  • Recrystallization : The gold standard for solid aniline derivatives (e.g., acetanilide or nitroanilines)[1]. While it can yield purities exceeding 99.8%, it relies heavily on the differential solubility of the target compound versus its impurities across a temperature gradient[1]. The primary limitation is the inherent loss of product to the mother liquor, which often caps yields at 70–90%[1].

References

  • Column Chromatography Notes - Membrane Solutions Source: Membrane Solutions URL:[Link]

  • Acid-Base Extraction Lab: Separating Organic Compounds - Studylib Source: Studylib URL:[Link]

Sources

Validation

comparison of 2-(2-Bromoethoxy)aniline, HCl as a linker versus other bifunctional linkers

As a Senior Application Scientist, this guide provides an in-depth comparison of 2-(2-Bromoethoxy)aniline, HCl as a heterobifunctional linker against other common linkers used in bioconjugation, particularly in the conte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of 2-(2-Bromoethoxy)aniline, HCl as a heterobifunctional linker against other common linkers used in bioconjugation, particularly in the context of developing antibody-drug conjugates (ADCs). We will explore the underlying chemistry, compare performance based on established principles, and provide actionable experimental protocols for researchers.

Introduction: The Critical Role of the Linker

Bifunctional crosslinkers are the essential bridges in bioconjugation, covalently connecting two molecules, such as an antibody and a potent cytotoxic drug.[] The choice of linker is a critical design decision, profoundly influencing the stability, efficacy, and toxicity of the resulting conjugate.[2] Linkers are broadly classified as cleavable or non-cleavable.[3] Non-cleavable linkers, which are the focus of this guide, offer high plasma stability as they rely on the complete degradation of the antibody within the target cell's lysosome to release the payload.[4][5] This stability is crucial for minimizing off-target toxicity and ensuring the conjugate reaches its destination intact.[2]

This guide introduces 2-(2-Bromoethoxy)aniline, HCl, a non-cleavable heterobifunctional linker, and objectively compares its chemical properties and performance against the industry-standard non-cleavable linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Chemical Profile: 2-(2-Bromoethoxy)aniline, HCl

2-(2-Bromoethoxy)aniline possesses two distinct reactive moieties, enabling a controlled, sequential conjugation strategy. Its power lies in the formation of exceptionally stable bonds.

  • The Bromoethoxy Group (Thiol-Reactive): This functional group reacts with sulfhydryl groups, primarily from cysteine residues in proteins, via an SN2 nucleophilic substitution. This reaction forms a highly stable thioether bond. For optimal reactivity and selectivity towards cysteine, a pH of 7.5-8.5 is recommended to ensure the cysteine thiol is sufficiently deprotonated to the more nucleophilic thiolate form.[6]

  • The Aniline Group (Amine/Carboxyl-Reactive): The aniline moiety is a versatile nucleophile. It can be acylated by activated carboxylic acids (e.g., those activated with EDC/NHS) to form a robust amide bond. While less nucleophilic than aliphatic amines, this reaction proceeds efficiently under optimized conditions.

  • The Ether Spacer: A key, often overlooked feature is the ether linkage (-O-) within the linker's spacer arm. Ether bonds are known for their high chemical stability and resistance to enzymatic and hydrolytic degradation, contributing to the overall robustness of the linker backbone.

Comparative Analysis: 2-(2-Bromoethoxy)aniline vs. SMCC

The most effective way to evaluate 2-(2-Bromoethoxy)aniline is to compare it directly with SMCC, a heterobifunctional linker that also connects via stable bonds and is used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[4][7]

Data Presentation: Head-to-Head Feature Comparison
Feature2-(2-Bromoethoxy)aniline, HClSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Class Heterobifunctional, Non-CleavableHeterobifunctional, Non-Cleavable[7]
Reactive Group 1 AnilineNHS (N-hydroxysuccinimide) Ester[8]
Target for Group 1 Activated Carboxylic Acids (via EDC)Primary Amines (e.g., Lysine)[8]
Bond Formed (Group 1) AmideAmide[8]
Reactive Group 2 BromoalkaneMaleimide[8]
Target for Group 2 Sulfhydryls (e.g., Cysteine)Sulfhydryls (e.g., Cysteine)[8]
Bond Formed (Group 2) Thioether Succinimidyl Thioether [8]
Key Stability Point The thioether bond is considered irreversible under physiological conditions.[6][9]The succinimidyl thioether bond is susceptible to retro-Michael reaction , leading to potential deconjugation in vivo.[9][10][11]
Hydrophobicity The aniline and phenyl ether components contribute to significant hydrophobicity, which may increase the risk of aggregation.[12][]The cyclohexane and maleimide groups contribute to hydrophobicity, a known factor in ADC aggregation.[14]
Causality Behind Experimental Choices: The Stability Imperative

The most significant performance differentiator between these two linkers is the stability of the bond formed with the cysteine thiol.

  • SMCC's Maleimide Limitation: The reaction of a maleimide with a thiol forms a succinimidyl thioether. While widely used, this linkage is known to be reversible. It can undergo a retro-Michael reaction, particularly in the presence of competing thiols like glutathione (abundant intracellularly) or albumin in plasma.[9][15] This deconjugation leads to premature payload release, reducing efficacy and increasing the potential for off-target toxicity.[10][16] While advances have been made to stabilize this linkage, it remains an inherent vulnerability.[17]

  • The Bromo-Linker Advantage: In contrast, the SN2 reaction between the bromoethoxy group and a thiol forms a simple, highly stable thioether bond. This bond is not susceptible to the retro-Michael reaction and is considered essentially irreversible under physiological conditions, offering superior long-term stability for the conjugate in vivo.[6][9] This enhanced stability is a primary reason to select a bromo-based linker over a maleimide-based one for applications demanding the highest degree of in-vivo robustness.

dot

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(2-Bromoethoxy)aniline Hydrochloride

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. This guide provides a comprehensive, technic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(2-Bromoethoxy)aniline Hydrochloride. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to the highest standards of safety and regulatory compliance.

The core principle guiding the disposal of this compound is rooted in its chemical identity. 2-(2-Bromoethoxy)aniline HCl is not a simple substance; it is a multi-hazard chemical. Its proper handling requires an understanding of the risks posed by its three key structural features:

  • Aniline Moiety : The aniline backbone renders the molecule toxic. Aniline and its derivatives are known for their acute toxicity if swallowed, inhaled, or absorbed through the skin, and are suspected carcinogens and mutagens.[1][2][3] They are also very toxic to aquatic life, making environmental release a critical concern.[3][4]

  • Bromo- Functional Group : The presence of bromine classifies this compound as a halogenated organic .[5][6] This is a critical distinction for waste segregation, as halogenated waste streams require specific high-temperature incineration for complete and safe destruction.[7][8]

  • Hydrochloride Salt : The HCl salt makes the compound acidic and water-soluble. While neutralization can address the corrosivity characteristic, it does not eliminate the primary hazards of toxicity and its halogenated nature.[9]

Therefore, under no circumstances should 2-(2-Bromoethoxy)aniline HCl or materials contaminated with it be disposed of via standard trash or down the drain.[3] All waste streams must be collected as hazardous waste for professional disposal.

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, ensure you are operating in a designated and properly functioning chemical fume hood.[10] An eyewash station and safety shower must be readily accessible.[10][11]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne dust. Aniline compounds can cause serious, irreversible eye damage.[1][12]
Hand Protection Chemically resistant nitrile or neoprene gloves, inspected for integrity before each use.Prevents dermal absorption, a primary route of exposure for toxic aniline compounds.[8][10] Use proper glove removal technique to avoid cross-contamination.[8]
Body Protection A fully buttoned laboratory coat.Minimizes the risk of skin contact from spills or splashes.[13]
Respiratory Not typically required if all work is conducted within a certified chemical fume hood.The fume hood provides primary respiratory protection from dust or vapors.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 2-(2-Bromoethoxy)aniline HCl.

DisposalWorkflow start Waste Generation (2-(2-Bromoethoxy)aniline HCl) solid_waste Solid Waste (Unused reagent, contaminated weigh boats, gloves, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Reaction mixtures, solutions, rinsate) start->liquid_waste Is it liquid? collect_solid Collect in a dedicated, sealable container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealable, compatible container (e.g., HDPE). liquid_waste->collect_liquid label_solid Label Container: 1. 'Hazardous Waste' 2. '2-(2-Bromoethoxy)aniline HCl' 3. Hazard Class: 'Toxic', 'Halogenated' collect_solid->label_solid label_liquid Label Container: 1. 'Hazardous Waste' 2. '2-(2-Bromoethoxy)aniline HCl & Solvents' 3. List all components & percentages 4. Hazard Class: 'Toxic', 'Halogenated' collect_liquid->label_liquid storage Store sealed container in a designated Satellite Accumulation Area (SAA). Use secondary containment. label_solid->storage label_liquid->storage disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. storage->disposal

Caption: Disposal workflow for 2-(2-Bromoethoxy)aniline HCl waste.

Step-by-Step Disposal Protocol

This protocol covers the disposal of unused solid reagent, contaminated labware (solid waste), and solutions containing the compound (liquid waste).

Part 1: Solid Waste Disposal

This category includes unused or expired solid 2-(2-Bromoethoxy)aniline HCl, as well as contaminated consumables such as weighing papers, pipette tips, gloves, and bench protectors.

  • Waste Collection :

    • Carefully transfer all solid waste into a single, designated hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail with a lid).[5]

    • Do not mix this waste with non-halogenated or other incompatible waste streams.[14]

  • Container Labeling :

    • The container must be clearly and indelibly labeled before the first item of waste is added.[14]

    • The label must include:

      • The words "Hazardous Waste ".[6][13]

      • The full chemical name: "2-(2-Bromoethoxy)aniline Hydrochloride ".[13]

      • A clear indication of the primary hazards (e.g., "Toxic," "Halogenated Organic Waste").

  • Storage :

    • Keep the waste container tightly sealed at all times, except when adding waste.[14]

    • Store the container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[5]

  • Final Disposal :

    • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][13]

Part 2: Liquid Waste Disposal

This category includes reaction mixtures, stock solutions, and solvent rinsates from container decontamination.

  • Waste Collection :

    • Collect all liquid waste containing 2-(2-Bromoethoxy)aniline HCl in a dedicated, sealable, and chemically compatible liquid waste container (e.g., an HDPE or coated glass bottle with a screw cap).[5]

    • Crucially, this waste must be segregated into the "Halogenated Organic Waste" stream. Do not mix with non-halogenated solvent waste.[5][15]

  • Container Labeling :

    • As with solid waste, the container must be clearly labeled as "Hazardous Waste ".[14]

    • List all chemical constituents by their full name, including solvents, and provide an accurate percentage for each.[14] For example:

      • 2-(2-Bromoethoxy)aniline Hydrochloride (~5%)

      • Methanol (95%)

    • Ensure the primary hazards ("Toxic," "Halogenated") are clearly visible.

  • Storage :

    • Keep the container tightly sealed and store it in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5]

    • Store in the same designated satellite accumulation area as the solid waste, segregated by compatibility.[15]

  • Final Disposal :

    • Follow the same institutional procedure for arranging pickup by EHS or a licensed contractor.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area. Post a warning sign to prevent entry.[13]

  • Assess and Equip : If the spill is small and you are trained to handle it, ensure you are wearing the full PPE detailed above. For large or unmanageable spills, contact your institution's emergency response team immediately.[13]

  • Containment and Cleanup :

    • Do not use water to clean up the spill, as this will dissolve the hydrochloride salt and spread the contamination.[6]

    • For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to avoid raising dust.[10]

    • Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container.

  • Decontamination :

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol).

    • Place all cleaning materials (cloths, absorbent pads, contaminated gloves) into the solid hazardous waste container.[13]

  • Reporting : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Decontamination of Empty Containers

Empty containers that once held 2-(2-Bromoethoxy)aniline HCl must be treated as hazardous waste unless they are properly decontaminated.[6]

  • Triple Rinse Procedure :

    • In a chemical fume hood, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone).[6]

    • Swirl the solvent to ensure it contacts all interior surfaces.

  • Collect Rinsate :

    • Each rinse must be collected and transferred into your designated halogenated liquid waste container.[6] This rinsate is considered hazardous waste.

  • Container Disposal :

    • After the triple rinse, deface or remove the original label. The container can now typically be disposed of as non-hazardous laboratory glassware or plasticware, but you must consult your institution's specific EHS guidelines.[6]

References

  • Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from Providence College. [Link]

  • Unknown. (n.d.). Safety Operating Procedure for Bromine. Google Search Result.
  • Thermo Fisher Scientific. (2010). Aniline hydrochloride Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link]

  • CPAchem. (2026). Aniline hydrochloride Safety data sheet. Retrieved from CPAchem. [Link]

  • Unknown. (n.d.).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from Sciencemadness. [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from Yale University. [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University. [Link]

  • ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from ResearchGate. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from University of Georgia. [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for ANILINE. Retrieved from Rutgers University. [Link]

Sources

Handling

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromoethoxy)aniline, HCl

This guide provides an essential operational framework for the safe handling and disposal of 2-(2-Bromoethoxy)aniline, HCl. As a compound with a significant hazard profile, adherence to these protocols is critical for en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling and disposal of 2-(2-Bromoethoxy)aniline, HCl. As a compound with a significant hazard profile, adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance. The procedures outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

Immediate Safety Profile & Hazard Assessment

2-(2-Bromoethoxy)aniline, HCl and its structural analogs, such as aniline hydrochloride, are classified as hazardous substances with a multi-faceted risk profile. The primary imperative is to prevent all routes of exposure—inhalation, dermal contact, and ingestion—due to the compound's acute and chronic health effects.

Key Hazards:

  • Acute Toxicity: The compound is presumed to be harmful or toxic if swallowed, inhaled, or if it comes into contact with skin.[1][2][3] Aniline compounds are known to interfere with the blood's ability to carry oxygen, a condition called methemoglobinemia, which can cause headache, dizziness, and cyanosis (blue skin and lips).[4]

  • Skin and Eye Damage: It is classified as a skin irritant and can cause serious eye damage.[2][5] Some related compounds may also cause allergic skin reactions.[1][2][3]

  • Chronic Health Risks: Aniline hydrochloride is suspected of causing genetic defects and cancer.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1][6]

  • Environmental Hazard: This class of chemicals is often very toxic to aquatic life, necessitating stringent controls on release to the environment.[1][2]

The causality is clear: the inherent toxicity of the molecule mandates the use of multiple, redundant layers of protection to isolate the researcher from the chemical.

Core Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is mandatory. Engineering controls serve as the primary barrier, supplemented by carefully selected PPE.

Primary Engineering Controls (First Line of Defense)

Your primary defense is not what you wear, but where you work. All handling of 2-(2-Bromoethoxy)aniline, HCl must be performed within a certified and properly functioning Chemical Fume Hood .[6][7] This is non-negotiable. The fume hood contains aerosolized particles and vapors, preventing inhalation, which is a primary exposure route.

Additionally, ensure that a Safety Shower and Eyewash Station are located in immediate proximity to the workstation.[8][9] Their accessibility is critical for rapid decontamination in the event of an accidental exposure.

Personal Protective Equipment (Secondary Defense)

The following PPE is required for all personnel handling the compound.

  • Eye & Face Protection:

    • Chemical Splash Goggles: These are mandatory to provide a complete seal around the eyes, protecting against splashes and fine dust. Standard safety glasses are insufficient.

    • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as when transferring solutions or handling larger quantities.[7] All eye and face protection should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand & Body Protection:

    • Gloves: Double-gloving is required. Select gloves rated for protection against aromatic amines and halogenated compounds. While specific permeation data for this exact compound may not be available, suitable materials generally include Butyl rubber or Viton®. Always check the manufacturer's chemical resistance guide. Gloves must be inspected for any defects before each use and removed using the proper technique to avoid contaminating your hands.[7]

    • Laboratory Coat: A clean, long-sleeved lab coat is required.

    • Chemical-Resistant Apron/Suit: For procedures involving larger quantities (>10g) or a high risk of splashing, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[7]

  • Respiratory Protection:

    • Under normal conditions within a certified fume hood, respiratory protection may not be required. However, if there is a failure of engineering controls or during spill cleanup, a respirator is essential.

    • Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a combination of a particulate filter (for the solid form) and an organic vapor cartridge.[6][9]

PPE Summary Table
Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids (<1g) Chemical GogglesDouble Gloves (e.g., Butyl)Lab CoatNot required inside a fume hood
Solution Preparation/Transfer Chemical Goggles & Face ShieldDouble Gloves (e.g., Butyl)Lab Coat & Chemical ApronNot required inside a fume hood
Large Scale Work (>10g) Chemical Goggles & Face ShieldDouble Gloves (e.g., Butyl)Chemical Resistant SuitRecommended as a precaution
Spill Cleanup / Fume Hood Failure Chemical Goggles & Face ShieldDouble Gloves (Heavy Duty)Chemical Resistant SuitRequired: Air-purifying respirator with organic vapor/particulate cartridges

Procedural Workflow for Safe Handling

This step-by-step process integrates the use of PPE into the operational workflow, creating a system where safety is an intrinsic part of the procedure.

Step 1: Preparation and Area Setup
  • Verify the chemical fume hood is certified and functioning correctly.

  • Clear the workspace of all unnecessary items.

  • Gather all necessary equipment (glassware, spatulas, solvents).

  • Prepare a designated waste container for hazardous solid and liquid waste inside the fume hood.

  • Ensure the safety shower and eyewash station are unobstructed.

Step 2: Donning PPE

Follow this sequence to avoid contamination:

  • Put on the lab coat and chemical apron (if required).

  • Put on the first pair of gloves.

  • Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.

  • Put on chemical splash goggles and face shield.

  • Put on respiratory protection (if required by your institution's risk assessment).

Step 3: Handling the Compound
  • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

  • Handle the solid compound gently to minimize the generation of dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers sealed when not in immediate use.

Step 4: Doffing PPE

This sequence is critical to prevent exposure from contaminated PPE:

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the lab coat and apron, turning it inside out as you remove it.

  • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Wash hands and forearms thoroughly with soap and water.[10]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_exit Phase 4: Exit Protocol prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Goggles, Coat) prep_area->don_ppe Verify Controls handle_chem 3. Weigh & Transfer Compound don_ppe->handle_chem reaction 4. Perform Reaction/ Dissolution handle_chem->reaction waste_chem 5. Dispose of Chemical Waste reaction->waste_chem decon_tools 6. Decontaminate Glassware & Surfaces waste_chem->decon_tools doff_ppe 7. Doff PPE in Correct Sequence decon_tools->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling 2-(2-Bromoethoxy)aniline, HCl.

Emergency Protocols

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • If the spill is outside the fume hood, alert others and leave the lab immediately.

  • If the spill is contained within the fume hood, ensure you are wearing the full complement of PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][7]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin with copious amounts of water and soap for at least 15 minutes.[8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so. You must seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or has stopped, provide artificial respiration.[8][11] Call a poison center or doctor immediately.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

Waste Disposal Plan

All waste streams containing 2-(2-Bromoethoxy)aniline, HCl must be treated as hazardous.

  • Chemical Waste: Collect all residual solids and solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed container for hazardous waste disposal.[7]

  • Final Disposal: The final and safest method for disposal is through a licensed professional waste disposal service, typically via high-temperature incineration.[12][13] Never discharge this chemical or its containers into drains or the local environment.[7][12]

By integrating these PPE requirements and procedural controls, you build a robust safety system that protects you, your colleagues, and your research.

References

  • SAFETY DATA SHEET. (2010, May 17). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, May 17). Fisher Scientific. Retrieved from [Link]

  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. Retrieved from [Link]

  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH. Retrieved from [Link]

  • Aniline hydrochloride. (2024, May 7). PENTA. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Aniline Hydrochloride - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific Supplies Ltd. Retrieved from [Link]

  • HAZARD SUMMARY: ANILINE HYDROCHLORIDE. New Jersey Department of Health. Retrieved from [Link]

  • 1988 OSHA PEL Project - Aniline. (1989, January 19). NIOSH - CDC. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem. Retrieved from [Link]

  • ANILINE. (2024, March 29). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromoethoxy)aniline, HCl
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethoxy)aniline, HCl
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